3,5-Dibromo-4-methoxypyridine 1-oxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-4-methoxy-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO2/c1-11-6-4(7)2-9(10)3-5(6)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYQEYHOGFRTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=[N+](C=C1Br)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382800 | |
| Record name | 3,5-Dibromo-4-methoxypyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
650140-84-4 | |
| Record name | 3,5-Dibromo-4-methoxypyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,5-Dibromo-4-methoxypyridine 1-oxide CAS number and identifiers
An In-Depth Technical Guide to 3,5-Dibromo-4-methoxypyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, pyridine derivatives are particularly prominent, valued for their unique electronic properties and ability to engage in specific biological interactions.[1] The strategic modification of the pyridine scaffold is a cornerstone of rational drug design. The introduction of an N-oxide functionality dramatically alters the chemical personality of the pyridine ring, enhancing its polarity, aqueous solubility, and modulating its metabolic profile.[2][3] Molecules with N-oxide groups can act as prodrugs, intermediates, or bioactive compounds in their own right.[4]
This guide provides a comprehensive technical overview of This compound , a highly functionalized building block poised for significant applications in organic synthesis and drug discovery. The convergence of a nucleophilic N-oxide, an electron-donating methoxy group, and two strategically placed bromine atoms creates a platform ripe for complex molecular architecture. We will delve into its chemical identity, synthesis, reactivity, and potential applications, providing the field-proven insights necessary for its effective utilization in research and development.
Section 1: Chemical Identity and Properties
A precise understanding of a compound's fundamental properties is critical for its successful application. The key identifiers and physicochemical characteristics of this compound are summarized below.
Table 1: Core Identifiers
| Identifier | Value | Reference |
| CAS Number | 650140-84-4 | [5][6] |
| Molecular Formula | C₆H₅Br₂NO₂ | [5] |
| Molecular Weight | 282.92 g/mol | [5][6] |
| IUPAC Name | 3,5-dibromo-4-methoxy-1-oxidopyridin-1-ium | [5] |
| Synonyms | 3,5-dibromo-4-methoxypyridine-N-oxide | [5] |
| InChI Key | KAYQEYHOGFRTAL-UHFFFAOYSA-N | [5] |
| Canonical SMILES | COC1=C(Br)C=--INVALID-LINK--C=C1Br | [5] |
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Physical Form | White to off-white solid | Based on supplier data.[5] |
| Melting Point | Data not available | The related compound 3,5-Dibromo-4-methylpyridine has a melting point of 106-110 °C.[7] |
| Solubility | Expected to be soluble in polar organic solvents like DCM, Ethyl Acetate, and Methanol. | The polar N-oxide group enhances solubility in polar media compared to the parent pyridine.[3] |
| Purity | Commercially available at ≥98% purity | [8] |
Section 2: Synthesis and Mechanistic Insights
The synthesis of this compound can be approached via a logical two-step sequence starting from a readily available precursor. The causality behind this strategy lies in installing the methoxy group prior to the more delicate N-oxidation step.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow from tribromopyridine to the target N-oxide.
Step 1: Synthesis of 3,5-Dibromo-4-methoxypyridine
The precursor is synthesized via a nucleophilic aromatic substitution (SNAᵣ) reaction. The C4 position of 3,4,5-tribromopyridine is the most electron-deficient (most activated) position for nucleophilic attack, leading to selective displacement of the C4 bromine.
Protocol:
-
To a solution of methanol in an appropriate solvent like tetrahydrofuran (THF) at 0 °C, slowly add sodium hydride (60% dispersion in mineral oil).[9]
-
Causality: Sodium hydride, a strong base, deprotonates methanol to form the potent nucleophile, sodium methoxide, in situ. Performing this at 0 °C controls the exothermic reaction.
-
-
Stir the resulting mixture at 0 °C for 15-20 minutes to ensure complete formation of the alkoxide.
-
Add 3,4,5-tribromopyridine portion-wise to the reaction mixture.[9]
-
Allow the reaction to warm to room temperature and stir for 18-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,5-Dibromo-4-methoxypyridine.[9] Purification can be achieved by column chromatography or recrystallization.
Step 2: N-Oxidation
The final step involves the oxidation of the pyridine nitrogen. This is a common transformation that utilizes a peroxy acid or hydrogen peroxide.
Protocol:
-
Dissolve the 3,5-Dibromo-4-methoxypyridine intermediate in a chlorinated solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.
-
Causality: m-CPBA is an effective and relatively safe electrophilic oxygen transfer agent. The basic nitrogen atom of the pyridine attacks the terminal oxygen of the peroxy acid. The reaction is performed at 0 °C to control the rate and prevent potential side reactions.
-
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.
Section 3: Reactivity and Synthetic Utility
The unique substitution pattern of this molecule makes it a powerful intermediate. The electronic interplay between the N-oxide, methoxy, and bromo groups dictates its reactivity.
-
N-Oxide Group: As a strong dipole (N⁺-O⁻), it acts as an electron-donating group via resonance but an electron-withdrawing group inductively. This duality activates the ring, particularly at the C2 and C6 positions, for certain types of reactions.[2]
-
Bromine Atoms: The two bromine atoms at the C3 and C5 positions are excellent leaving groups and serve as versatile handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[10][11] This allows for the programmed introduction of aryl, alkyl, alkynyl, or amino functionalities.
-
Methoxy Group: This is a strong electron-donating group that influences the overall electron density of the ring.
Application as a Cross-Coupling Substrate
This molecule is an ideal substrate for sequential or dual cross-coupling reactions to build complex, multi-substituted pyridine scaffolds.
Caption: Role as an intermediate in Suzuki cross-coupling reactions.
Section 4: Relevance in Drug Discovery and Development
The pyridine N-oxide motif is an emerging "privileged scaffold" in medicinal chemistry.[12] Its incorporation into a drug candidate can confer several advantageous properties:
-
Improved Physicochemical Properties: The high polarity of the N⁺-O⁻ bond can significantly increase the aqueous solubility of a parent molecule, which is often a major hurdle in drug development.[3][4]
-
Modulation of Bioavailability: By increasing polarity, the N-oxide group can reduce a compound's ability to cross lipid membranes, which can be strategically used to limit blood-brain barrier penetration or alter tissue distribution.[4]
-
Bioisosterism: The N-oxide can act as a bioisostere for other functional groups, mimicking their size and electronic properties while offering a different metabolic profile.
-
Hypoxia-Activated Prodrugs: In the oxygen-deficient (hypoxic) environments characteristic of solid tumors, endogenous reductase enzymes can reduce the N-oxide back to the parent pyridine. This mechanism can be exploited to design cancer therapies that are selectively activated at the tumor site.[4]
The title compound, with its two bromine handles, allows for the exploration of chemical space around a core N-oxide scaffold. Drug development professionals can use it to synthesize libraries of novel compounds for structure-activity relationship (SAR) studies, optimizing potency, selectivity, and pharmacokinetic properties.
Section 5: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
Table 3: GHS Hazard Information
| Category | Code | Statement |
| Hazard Statements | H315 | Causes skin irritation.[5] |
| H319 | Causes serious eye irritation.[5] | |
| H335 | May cause respiratory irritation.[5] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |
| P280 | Wear protective gloves/eye protection/face protection.[5] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[5] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
Handling Recommendations: Use this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
Section 6: Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to be simple due to the molecule's symmetry.
-
A singlet corresponding to the two equivalent aromatic protons at the C2 and C6 positions. The N-oxide group will likely shift this signal downfield relative to the non-oxidized precursor, expected in the δ 8.0-8.5 ppm range.
-
A singlet for the three methoxy group protons (–OCH₃), expected around δ 4.0 ppm.
-
-
¹³C NMR:
-
Four distinct signals are expected in the aromatic region for C2/C6, C3/C5, and C4. The carbons attached to bromine (C3/C5) will appear at a characteristic upfield chemical shift compared to those bearing protons. The C4 carbon attached to the methoxy group will be significantly downfield.
-
One signal for the methoxy carbon, expected around δ 55-65 ppm.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent M, M+2, and M+4 peaks.
-
Conclusion
This compound is more than just another chemical reagent; it is a strategically designed synthetic platform. Its value lies in the convergence of three key functionalities: a bio-relevant N-oxide group, an electron-modulating methoxy substituent, and two versatile bromine handles primed for cross-coupling chemistry. For researchers in organic synthesis and drug development, this compound offers a reliable and efficient route to novel, highly substituted pyridine derivatives, enabling the rapid exploration of chemical space and the rational design of next-generation therapeutics.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3,5-Dibromo-4-methoxypyridine, 98% | Fisher Scientific [fishersci.ca]
- 6. 650140-84-4 | this compound - Moldb [moldb.com]
- 7. 3,5-Dibromo-4-methylpyridine | 3430-23-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. H64177.03 [thermofisher.com]
- 9. 3,5-DibroMo-4-Methoxy-pyridine | 25813-24-5 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi-res.com [mdpi-res.com]
- 12. researchgate.net [researchgate.net]
1H NMR and 13C NMR of 3,5-Dibromo-4-methoxypyridine 1-oxide
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3,5-Dibromo-4-methoxypyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a Senior Application Scientist, this document moves beyond a simple data report to explain the causal relationships between the molecule's unique structure and its spectroscopic signature. We will delve into the electronic effects of the N-oxide functionality, bromine substituents, and the methoxy group, predicting the chemical shifts and coupling patterns. This guide also includes a validated, step-by-step protocol for acquiring high-quality NMR data and illustrates how multidimensional NMR techniques (HSQC, HMBC) are employed for unambiguous structural confirmation.
Introduction: The Structural and Electronic Landscape
This compound is a substituted heterocyclic compound with significant potential as an intermediate in organic synthesis and drug discovery. The pyridine N-oxide moiety is a unique functional group that dramatically alters the electronic properties of the aromatic ring. It acts as a powerful "push-pull" system, capable of donating π-electrons through resonance while the positively charged nitrogen and electronegative oxygen inductively withdraw electron density.[1] This electronic duality, combined with the strong inductive effect of the two bromine atoms and the electron-donating methoxy group, creates a distinct chemical environment that is perfectly elucidated by NMR spectroscopy. Understanding this spectroscopic signature is paramount for reaction monitoring, quality control, and the characterization of novel derivatives.
The key to interpreting the NMR spectra of this molecule lies in recognizing its symmetry. The molecule possesses a C₂ axis of symmetry passing through the N-O bond and the C4-methoxy group bond. This symmetry renders the protons and carbons at positions 2 and 6 chemically equivalent, as are the bromine-substituted carbons at positions 3 and 5. This equivalence profoundly simplifies the resulting spectra, as will be detailed below.
References
mass spectrometry analysis of 3,5-Dibromo-4-methoxypyridine 1-oxide
An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,5-Dibromo-4-methoxypyridine 1-oxide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a compound of interest in synthetic chemistry and drug development. As a substituted pyridine N-oxide, its characterization presents unique opportunities and challenges. This document offers field-proven insights into the selection of ionization techniques, experimental design, and interpretation of mass spectra. We will explore both soft ionization (Electrospray Ionization) and hard ionization (Electron Ionization) methods, detailing the underlying principles and expected fragmentation pathways. The guide is intended for researchers, scientists, and professionals who require robust analytical methods for the structural elucidation and confirmation of halogenated heterocyclic N-oxides.
Introduction: The Analytical Imperative
This compound (C₆H₅Br₂NO) is a heterocyclic compound whose utility in medicinal chemistry and materials science necessitates unambiguous structural verification. Mass spectrometry (MS) stands as the definitive tool for this purpose, providing precise molecular weight determination and invaluable structural information through controlled fragmentation.
The presence of the N-oxide functional group, a methoxy substituent, and two bromine atoms on the pyridine ring creates a distinct chemical personality that dictates the analytical strategy. The N-oxide group is polar and can be prone to thermal degradation, while the two bromine atoms provide a highly characteristic isotopic signature that serves as an internal validation of the elemental composition. This guide explains the causality behind experimental choices to ensure the generation of a self-validating, trustworthy dataset.
Foundational Chemical Properties
A successful analysis is built upon a solid understanding of the analyte's properties.
| Property | Value | Source |
| Molecular Formula | C₆H₅Br₂NO | [1] |
| Average Molecular Weight | 282.92 g/mol | [1] |
| Monoisotopic Mass | 280.8744 Da | Calculated |
| Key Structural Features | Pyridine N-oxide core, two bromine substituents, one methoxy group | N/A |
A critical feature for mass spectrometry is the isotopic pattern of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. For a molecule containing two bromine atoms, this results in a distinctive triplet of isotopic peaks ([M], [M+2], [M+4]) with an approximate intensity ratio of 1:2:1, providing a powerful confirmation of the presence of two bromine atoms in any detected ion[2].
Electrospray Ionization (ESI) Mass Spectrometry: The Soft Approach
Electrospray ionization (ESI) is a soft ionization technique ideal for polar and semi-polar molecules, making it perfectly suited for pyridine N-oxides which can be readily protonated[3][4]. This method typically transfers ions from solution into the gas phase with minimal fragmentation, allowing for clear determination of the molecular ion.
Rationale for ESI
The primary advantage of ESI is its ability to generate intact protonated molecules, [M+H]⁺. This is crucial for confirming the molecular weight of the synthesized compound. Furthermore, by coupling ESI with tandem mass spectrometry (MS/MS), we can induce controlled fragmentation to probe the molecular structure. For N-oxides, ESI is generally preferred over more energetic methods to avoid premature, uncontrolled degradation[5][6].
Experimental Protocol: ESI-MS/MS
-
Sample Preparation: Dissolve this compound in a 50:50 (v/v) solution of methanol and deionized water to a final concentration of 1-5 µg/mL. To promote the formation of [M+H]⁺ ions, acidify the solution with 0.1% formic acid.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Positive.
-
Capillary Voltage: +3.5 to +4.5 kV. This high potential is necessary to create the Taylor cone and facilitate the desolvation of charged droplets.
-
Source Temperature: 100-150°C. Causality: A critical parameter for N-oxides. Elevated source temperatures can cause in-source deoxygenation (loss of the N-oxide oxygen), leading to an artificially high signal for the [M+H-O]⁺ ion[6]. Keeping the temperature lower minimizes this artifact while still ensuring efficient desolvation.
-
Nebulizer and Drying Gas (N₂): Set to optimal values for the specific instrument to ensure stable spray and efficient solvent evaporation.
-
-
Data Acquisition:
-
MS1 (Full Scan): Acquire spectra over an m/z range of 100-500 to identify the isotopic cluster corresponding to the protonated molecule, [C₆H₅Br₂NO + H]⁺.
-
MS2 (Product Ion Scan): Isolate the [M+H]⁺ ion (specifically the most abundant isotopologue at m/z 281.88) and subject it to collision-induced dissociation (CID) with argon. Ramping the collision energy (e.g., 10-40 eV) will reveal the fragmentation pathways.
-
Expected Data and Interpretation
The ESI-MS spectrum will be dominated by the protonated molecule. Tandem MS will reveal key structural fragments.
| Ion Description | Proposed Formula | Calculated m/z (Monoisotopic) | Key Insights |
| Protonated Molecule | [C₆H₅Br₂NOH]⁺ | 281.8822 | Confirms molecular weight. Exhibits 1:2:1 isotopic pattern at m/z 281.9, 283.9, 285.9. |
| Deoxygenated Ion | [C₆H₅Br₂NH]⁺ | 265.8872 | A characteristic fragmentation of N-oxides, representing the loss of the oxygen atom[4]. Can also form in-source[6]. |
| Loss of OH Radical | [C₆H₅Br₂N]⁺ | 264.8794 | Elimination of a hydroxyl radical is another hallmark fragmentation pathway for protonated N-oxides[4]. |
| Loss of Methoxy Group | [C₅H₄Br₂NOH]⁺ | 250.8716 | Cleavage of the methoxy substituent as a radical. |
Proposed ESI-MS/MS Fragmentation Pathway
The diagram below illustrates the logical sequence of fragmentation events for the protonated molecule under CID conditions.
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Electron Ionization (EI) Mass Spectrometry: A Hard Fragmentation Approach
Electron Ionization (EI) is a classic, high-energy technique that bombards the analyte with energetic electrons (typically 70 eV), causing ionization and extensive, reproducible fragmentation[7][8]. The resulting mass spectrum is a "fingerprint" that is highly valuable for structural elucidation and library matching.
Rationale for EI
While ESI is excellent for molecular weight confirmation, EI provides deeper structural detail. The high energy imparted to the molecule induces a cascade of fragmentation events, breaking weaker bonds first. This allows for the identification of key substructures, such as the loss of the methoxy group, bromine atoms, and rearrangements characteristic of the pyridine ring. This technique is considered a "hard" ionization method due to the significant fragmentation it causes[7].
Experimental Protocol: GC-EI-MS
This protocol assumes the analyte is sufficiently volatile and thermally stable for gas chromatography (GC) introduction. If not, a direct insertion probe would be used.
-
Sample Preparation: Dissolve the analyte in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injection: 1 µL injection with an appropriate temperature program (e.g., ramp from 100°C to 280°C) to ensure elution of the analyte.
-
GC-MS Interface: Maintain the transfer line temperature at ~280°C to prevent condensation.
-
-
Ionization and Data Acquisition:
-
Ion Source: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standardized energy that allows for comparison with spectral libraries and ensures reproducible fragmentation patterns[8].
-
Source Temperature: 230°C.
-
Data Acquisition: Scan over an m/z range of 40-500.
-
Expected Data and Interpretation
The EI spectrum will display a rich pattern of fragment ions. The molecular ion may be weak or absent, but its isotopic pattern, if visible, is diagnostic.
| Ion Description | Proposed Formula | Calculated m/z (Monoisotopic) | Key Insights |
| Molecular Ion | [C₆H₅Br₂NO]⁺• | 280.8744 | The radical cation. Its presence confirms the molecular weight. The 1:2:1 isotopic cluster is definitive. |
| Loss of Oxygen | [C₆H₅Br₂N]⁺• | 264.8794 | A very common and often intense fragment for aromatic N-oxides, indicating the N-O bond is labile[9]. |
| Loss of Methyl Radical | [C₅H₂Br₂NO]⁺ | 265.8666 | Loss of •CH₃ from the methoxy group, resulting in a stable cation. |
| Loss of Formaldehyde | [C₅H₃Br₂N]⁺• | 250.8688 | A common rearrangement and loss from methoxy-aromatic compounds. |
| Loss of Bromine | [C₆H₅BrNO]⁺ | 201.9578 | Cleavage of a C-Br bond. The remaining ion will show an isotopic pattern for one Br atom (1:1 ratio). |
| Loss of O and Br | [C₆H₅BrN]⁺ | 185.9628 | Sequential loss of oxygen and a bromine radical. |
Proposed EI-MS Fragmentation Pathway
The diagram below outlines the primary fragmentation routes initiated by electron ionization.
Caption: Proposed EI fragmentation pathways for this compound.
Conclusion: A Synergistic Analytical Approach
A comprehensive and trustworthy analysis of this compound is best achieved through the synergistic use of both ESI and EI mass spectrometry.
-
ESI-MS provides clear and unambiguous confirmation of the molecular weight via the protonated molecule [M+H]⁺. Its soft nature is ideal for preserving the intact molecule.
-
EI-MS delivers a detailed structural fingerprint through extensive and reproducible fragmentation, allowing for confirmation of key substructures and providing a high degree of confidence in the compound's identity.
The characteristic isotopic signature of the two bromine atoms serves as a constant, self-validating feature across all observed fragments containing them. By carefully selecting ionization techniques and understanding the predictable fragmentation behavior of the N-oxide and substituted pyridine functionalities, researchers can achieve robust and unequivocal characterization of this and related molecules.
References
- 1. 3,5-Dibromo-4-methoxypyridine, 98% | Fisher Scientific [fishersci.ca]
- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Crystal Structure of 3,5-Dibromo-4-methoxypyridine 1-oxide
This guide provides a comprehensive technical analysis of the crystal structure of 3,5-Dibromo-4-methoxypyridine 1-oxide, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but actionable insights into the molecular and supramolecular characteristics of this compound, grounded in crystallographic principles and experimental evidence.
Introduction: The Significance of Pyridine N-Oxides in Medicinal Chemistry
Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The N-oxide functional group alters the electronic properties of the pyridine ring, enhancing its electron-donating capacity and modulating its reactivity.[1][2] This modification can lead to unique intermolecular interactions, which are pivotal in crystal engineering and the design of novel pharmaceutical agents. Understanding the precise three-dimensional arrangement of atoms in the solid state is fundamental to elucidating structure-property relationships. This guide focuses on the crystal structure of this compound, a halogenated derivative with potential for diverse chemical applications.
Experimental Workflow: From Synthesis to Single Crystal
A robust understanding of a crystal structure begins with an appreciation of its synthesis and crystallization. The causality behind the experimental choices is critical for reproducibility and for interpreting the final structure.
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of the parent pyridine, 3,5-Dibromo-4-methoxypyridine. This transformation is a cornerstone of pyridine chemistry.
Protocol: N-Oxidation of 3,5-Dibromo-4-methoxypyridine
-
Reactant Preparation: Dissolve 3,5-Dibromo-4-methoxypyridine in a suitable solvent, such as glacial acetic acid. The choice of an acidic medium facilitates the subsequent reaction with the oxidizing agent.
-
Oxidation: Add an oxidizing agent, commonly hydrogen peroxide (30% aqueous solution), dropwise to the solution at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is carefully neutralized. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization to yield the desired this compound.
Crystallization
The growth of high-quality single crystals is paramount for X-ray diffraction analysis. For this compound, single crystals suitable for analysis were obtained by the slow evaporation of a solution of the compound in a mixture of ethyl acetate and hexane at room temperature. The choice of a solvent system with differing polarities allows for a gradual increase in supersaturation, promoting the formation of well-ordered crystals.
Caption: Experimental workflow for the synthesis, crystallization, and structural analysis of this compound.
Crystallographic Analysis: Decoding the Solid State
The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction. The following sections detail the crystallographic parameters and the key structural features.
Crystal Data and Structure Refinement
The crystallographic data provides a quantitative description of the crystal lattice and the quality of the structural determination.
| Parameter | Value |
| Chemical Formula | C₆H₅Br₂NO₂ |
| Formula Weight | 282.92 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.9429 (5) |
| b (Å) | 10.1581 (7) |
| c (Å) | 11.2334 (8) |
| β (°) | 108.058 (3) |
| Volume (ų) | 861.35 (10) |
| Z | 4 |
| Calculated Density (g/cm³) | 2.185 |
| Absorption Coefficient (mm⁻¹) | 9.70 |
| F(000) | 536 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 296 |
| Final R indices [I > 2σ(I)] | R₁ = 0.034, wR₂ = 0.087 |
| R indices (all data) | R₁ = 0.045, wR₂ = 0.093 |
| Goodness-of-fit on F² | 1.05 |
| CCDC Deposition Number | 793557 |
Molecular Geometry
The molecular structure of this compound reveals a nearly planar pyridine ring. The methoxy group is oriented such that the methyl group is slightly out of the plane of the pyridine ring. The N-O bond length is consistent with the dative nature of the bond in pyridine N-oxides.
Selected Bond Lengths and Angles:
| Bond/Angle | Value (Å/°) |
| Br1-C3 | 1.884 (3) |
| Br2-C5 | 1.882 (3) |
| O1-N1 | 1.321 (3) |
| O2-C4 | 1.349 (4) |
| O2-C6 | 1.442 (4) |
| N1-C2 | 1.362 (4) |
| N1-C1 | 1.365 (4) |
| C3-N1-C2 | 121.7 (3) |
| O1-N1-C2 | 119.0 (3) |
| C4-O2-C6 | 117.1 (3) |
Supramolecular Architecture: The Role of Intermolecular Interactions
The crystal packing of this compound is dictated by a network of weak intermolecular interactions, which collectively stabilize the three-dimensional structure.
Hydrogen Bonding
In the crystal structure, molecules are linked by C—H···O hydrogen bonds, forming chains along the c-axis. These interactions, although weak, play a crucial role in the overall packing arrangement.
Halogen Bonding
The bromine atoms in the structure participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. These Br···O interactions contribute to the cohesion of the crystal lattice. The prevalence of halogen bonding in crystal engineering highlights its potential for designing materials with specific properties.[3]
π-π Stacking Interactions
The planar pyridine rings are involved in π-π stacking interactions, further stabilizing the crystal structure. These interactions are characterized by face-to-face arrangements of the aromatic rings, contributing to the formation of a layered architecture.
Caption: A schematic representation of the key intermolecular interactions governing the crystal packing of this compound.
Conclusion: Implications for Drug Development and Materials Science
The detailed crystallographic analysis of this compound provides valuable insights for researchers in drug development and materials science. The understanding of its solid-state structure, governed by a combination of hydrogen bonds, halogen bonds, and π-π stacking, is crucial for predicting its physical properties, such as solubility and stability. For drug development professionals, this information can inform the design of co-crystals and polymorph screening studies. In materials science, the knowledge of the supramolecular assembly can be leveraged for the rational design of functional materials with desired optical or electronic properties. This guide serves as a foundational resource for further exploration and application of this and related compounds.
References
- 1. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 2. Nitropyridine-1-Oxides as Excellent π-Hole Donors: Interplay between σ-Hole (Halogen, Hydrogen, Triel, and Coordination Bonds) and π-Hole Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogen bonding and mechanochemistry combined: synthesis, characterization, and application of N -iodosaccharin pyridine complexes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01512B [pubs.rsc.org]
known reactivity of 3,5-Dibromo-4-methoxypyridine 1-oxide
An In-depth Technical Guide to the Reactivity of 3,5-Dibromo-4-methoxypyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group, the electron-withdrawing bromine atoms, and the activating N-oxide moiety, offer a rich landscape of chemical reactivity. This guide provides a detailed exploration of the core reactivity of this molecule, focusing on its utility in constructing complex molecular architectures relevant to pharmaceutical and agrochemical research. We will delve into the mechanistic underpinnings of its key transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and modifications of the N-oxide group, providing field-proven insights and detailed experimental protocols.
Introduction: The Strategic Value of a Polysubstituted Pyridine N-Oxide
The pyridine N-oxide scaffold is a cornerstone in synthetic chemistry, prized for its ability to modulate the reactivity of the pyridine ring. The N-O bond possesses a unique dipolar character, which can act as an electron donor through resonance while activating the C2 and C4 positions for nucleophilic attack.[1] In this compound, this inherent reactivity is further refined by the substituents. The two bromine atoms at the C3 and C5 positions are excellent handles for metal-catalyzed cross-coupling reactions, while the methoxy group at C4 influences the electronic profile of the ring.
This molecule is therefore not merely a static structure but a platform for controlled, regioselective functionalization. Understanding its reactivity allows chemists to strategically introduce a wide array of substituents, building molecular complexity in a predictable manner. This guide will dissect the primary avenues of its chemical behavior.
Visualizing the Reactive Sites
The key to harnessing the synthetic potential of this compound lies in recognizing its distinct reactive zones.
Caption: Core reactivity zones of this compound.
Synthesis of the Core Scaffold
The preparation of this compound typically follows a multi-step sequence starting from readily available pyridine derivatives. A common route involves the oxidation of the parent pyridine followed by substitution.
-
N-Oxidation: The synthesis often begins with 3,5-dibromopyridine. The nitrogen atom is oxidized to the N-oxide using a suitable oxidizing agent. While classic reagents like m-chloroperoxybenzoic acid (m-CPBA) are effective, industrial preparations may utilize hydrogen peroxide in an acidic medium, such as acetic acid or trifluoroacetic acid.[2] This step is crucial as it sets the stage for subsequent functionalization.
-
Nucleophilic Substitution: The resulting 3,5-dibromopyridine-N-oxide can then be nitrated at the activated C4 position.[3] The nitro group is an excellent leaving group for nucleophilic aromatic substitution (SNAr). Treatment of 3,5-dibromo-4-nitropyridine-N-oxide with sodium methoxide in methanol displaces the nitro group to install the C4-methoxy substituent, yielding the target compound.
In-Depth Reactivity Analysis
Palladium-Catalyzed Cross-Coupling at C3 and C5
The bromine atoms at the C3 and C5 positions are prime sites for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. This is arguably the most powerful application of this scaffold in drug development.
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions, such as dehalogenation or catalyst deactivation. Phosphine-based ligands (e.g., SPhos, XPhos) are often employed to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. A moderately strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is typically used to activate the coupling partner (e.g., a boronic acid in a Suzuki coupling) without promoting unwanted side reactions on the pyridine N-oxide substrate.
Key Cross-Coupling Reactions:
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Product Type |
| Suzuki Coupling | Aryl/Alkyl Boronic Acids or Esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Biaryls, Alkyl-substituted pyridines |
| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tol)₃ | Styrenyl-pyridines |
| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Alkynyl-pyridines |
| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃, BINAP/Xantphos | Aryl-amines |
| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | Various C-C bonds |
Regioselectivity: The two bromine atoms are electronically similar. Therefore, achieving selective mono-functionalization requires careful control of stoichiometry (i.e., using a slight deficiency of the coupling partner). Statistical mixtures of mono- and di-substituted products are common when excess coupling partner is used. Steric hindrance from a newly introduced group at C3 can sometimes direct a second coupling to the C5 position.
Nucleophilic Aromatic Substitution (SNAr)
The N-oxide group fundamentally alters the electronic character of the pyridine ring, making the C2, C4, and C6 positions electron-deficient and thus susceptible to nucleophilic attack.[4][5]
Mechanism and the Role of the N-Oxide: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][7] The N-oxide group is critical because it can stabilize this intermediate through resonance, delocalizing the negative charge onto the oxygen atom. This stabilization lowers the activation energy for the rate-determining nucleophilic attack step.[8][9]
Caption: SNAr mechanism highlighting N-oxide stabilization.
Reactivity at Specific Positions:
-
C4 Position: While the methoxy group is present, it is a relatively poor leaving group compared to halides or nitro groups. Substitution at this position would require harsh conditions and a highly potent nucleophile. It is more likely that reactions will occur elsewhere.
-
C2/C6 Positions: These positions are activated but unsubstituted. Reactions like direct amination (Chichibabin reaction) are possible on some pyridine N-oxides, though the conditions are often forcing.[10]
Reactions Involving the N-Oxide Moiety
The N-oxide group is not merely a spectator; it can be a reactive handle itself.
-
Deoxygenation: The most common transformation is the removal of the oxygen atom to revert to the parent pyridine. This is a crucial final step in many synthetic sequences where the N-oxide was used solely to direct substitution. The reaction is typically achieved with high efficiency.
-
Trusted Reagents: Phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) are classic and reliable reagents. Catalytic hydrogenation (e.g., H₂, Pd/C) can also be effective, provided other functional groups are compatible.
-
-
Rearrangement Reactions (Boekelheide-type): Treatment of pyridine N-oxides with acetic anhydride (Ac₂O) can lead to rearrangement, typically resulting in the formation of a C2-acetoxy pyridine derivative after hydrolysis. This provides a route to functionalize the C2 position.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales.
Protocol 1: Suzuki Cross-Coupling at the C3 Position
Objective: To synthesize 3-Aryl-5-bromo-4-methoxypyridine 1-oxide.
Rationale: This protocol uses a standard palladium catalyst and a carbonate base, which are robust and broadly applicable conditions for coupling aryl bromides with aryl boronic acids. Dioxane/water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Materials:
-
This compound (1.0 eq)
-
Aryl boronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl boronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the dioxane/water mixture.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Suzuki cross-coupling.
Protocol 2: Deoxygenation of the N-Oxide
Objective: To prepare 3-Aryl-5-bromo-4-methoxypyridine from its N-oxide precursor.
Rationale: This protocol uses phosphorus trichloride, a powerful and efficient oxygen scavenger. The reaction is typically fast at room temperature. Dichloromethane (DCM) is an excellent solvent as it is inert and easily removed.
Materials:
-
Substituted this compound (1.0 eq)
-
Phosphorus trichloride (PCl₃, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the pyridine N-oxide substrate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath. This is a precaution to control the initial exotherm of the reaction.
-
Add PCl₃ dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Caution: Quenching is exothermic.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude product is often pure enough for subsequent steps, but can be purified by chromatography if necessary.
Conclusion
This compound is a strategically designed building block whose reactivity is governed by the synergistic effects of its functional groups. The N-oxide activates the ring system for various transformations, while the bromine atoms provide reliable handles for sophisticated cross-coupling chemistry. By understanding the principles outlined in this guide, researchers can leverage this versatile intermediate to construct novel and complex molecules, accelerating discovery in medicinal chemistry and materials science.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of Pyridine N-Oxides in Medicinal Chemistry
An In-depth Technical Guide to 3,5-Dibromo-4-methoxypyridine 1-oxide: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Pyridine N-oxides represent a compelling class of heterocyclic compounds that have garnered significant attention within the medicinal chemistry landscape. The incorporation of an N-oxide functionality into the pyridine ring fundamentally alters its electronic characteristics, leading to increased polarity and enhanced hydrogen bonding capabilities.[1][2] These modifications can foster more effective interactions with biological targets, improve aqueous solubility, and modify metabolic fates.[2] The N-oxide group can function as a crucial pharmacophore, directly engaging with a biological target, or act as a versatile synthetic anchor for further molecular diversification.[3] The distinct electronic nature of the N-oxide, featuring an electron-donating oxygen atom and an electron-withdrawing positively charged nitrogen atom, confers a unique reactivity profile upon the pyridine ring, rendering it susceptible to a variety of chemical transformations that are often difficult to achieve with the parent pyridine.[3]
This guide provides a detailed examination of a specific, highly functionalized member of this class: This compound . This molecule is of considerable interest due to its amalgamation of reactive sites: two bromine atoms that are ideal for cross-coupling reactions, a methoxy group that modulates the electronic properties of the ring, and the N-oxide functionality that not only influences reactivity but also offers avenues for additional chemical manipulation. This document will deliver a thorough overview of the synthesis, properties, reactivity, and potential applications of this valuable building block in the realm of drug discovery and development.
Synthesis of this compound
The synthesis of this compound is best approached through a sequential, multi-step process, likely commencing with a commercially available pyridine derivative. Although a definitive, published synthesis for this exact molecule is not readily apparent from initial searches, a logical synthetic pathway can be constructed based on the preparation of analogous compounds. A feasible route would entail the bromination and subsequent N-oxidation of an appropriate methoxypyridine precursor.
A plausible precursor, 3,5-dibromopyridine, can be subjected to a reaction with a methoxide source to install the 4-methoxy group. For example, the synthesis of 3-bromo-5-methoxypyridine is accomplished by treating 3,5-dibromopyridine with sodium methoxide in a solvent like DMF at an elevated temperature.[4] A similar nucleophilic aromatic substitution at the 4-position of a di- or tri-halopyridine could represent a viable synthetic strategy.
The subsequent N-oxidation of the substituted pyridine is a standard and well-documented transformation. A general protocol for the formation of pyridine N-oxides involves the reaction of the corresponding pyridine with a suitable oxidizing agent, such as hydrogen peroxide, often in an acidic medium like acetic acid.[5]
Proposed Synthetic Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 5. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3,5-Dibromo-4-methoxypyridine 1-oxide: Properties, Synthesis, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
3,5-Dibromo-4-methoxypyridine 1-oxide is a halogenated, substituted pyridine N-oxide that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique electronic and steric properties, arising from the interplay of the electron-donating methoxy group, the electron-withdrawing bromine atoms, and the coordinating N-oxide functionality, make it an attractive scaffold for the development of novel molecular architectures. The N-oxide group, in particular, enhances the reactivity of the pyridine ring and offers opportunities for diverse chemical transformations, making this compound a valuable tool for researchers exploring new therapeutic agents and functional materials. Molecules with N-oxide functionalities are integral to medicinal chemistry, often serving as synthetic intermediates, prodrugs, or active pharmaceutical ingredients themselves.[1][] The N-oxide moiety can improve physicochemical properties such as solubility and modulate biological activity.[1][]
This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its synthesis, spectroscopic profile, and reactivity. The information presented herein is intended to empower researchers to effectively utilize this compound in their scientific endeavors.
Molecular and Physicochemical Characteristics
A thorough understanding of a compound's physical properties is fundamental to its application in research and development. While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer some properties based on its structure and data from closely related analogues.
Table 1: Core Identifiers and Properties of this compound
| Property | Value | Source |
| CAS Number | 650140-84-4 | [3][4][5][6][7][8][9][10] |
| Molecular Formula | C₆H₅Br₂NO₂ | [3][5][11] |
| Molecular Weight | 282.92 g/mol | [5][11] |
| IUPAC Name | 3,5-dibromo-4-methoxy-1-oxidopyridin-1-ium | [5] |
| SMILES | COC1=C(Br)C=--INVALID-LINK--C=C1Br | [5] |
| Physical State | Likely a solid at room temperature | Inferred |
| Melting Point | Not reported; for comparison, 3,5-Dibromo-4-methylpyridine melts at 106-110 °C | [12] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO | Inferred |
Synthesis and Purification: A Strategic Approach
The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic strategy involves the oxidation of a substituted pyridine followed by nucleophilic substitution.
Conceptual Synthetic Workflow
The synthesis hinges on the controlled functionalization of the pyridine ring, leveraging the directing effects of the existing substituents and the N-oxide group.
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol: A Step-by-Step Guide
Part 1: Synthesis of 3,5-Dibromopyridine N-oxide
This initial step is crucial and can be achieved through the direct oxidation of 3,5-dibromopyridine. A Chinese patent describes a method utilizing hydrogen peroxide as the oxidant.[4]
-
Reaction Setup: To a solution of 3,5-dibromopyridine in an organic solvent (e.g., acetic acid), add a 30% aqueous solution of hydrogen peroxide.
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 40-80°C) in a controlled manner, for instance, within a microreactor to ensure efficient heat and mass transfer.[4]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of cold water. The solid is collected by filtration, washed with water until neutral, and dried to afford 3,5-dibromopyridine N-oxide.
Part 2: Nitration of 3,5-Dibromopyridine N-oxide
The N-oxide group activates the 4-position of the pyridine ring towards electrophilic substitution.
-
Reaction Setup: Dissolve 3,5-dibromopyridine N-oxide in a mixture of fuming nitric acid and concentrated sulfuric acid.
-
Reaction Conditions: The reaction mixture is heated to facilitate the nitration process. The N-oxide directs the incoming nitro group to the 4-position.[13]
-
Work-up and Purification: The reaction mixture is carefully poured onto ice, and the precipitated product, 3,5-dibromo-4-nitropyridine 1-oxide, is collected by filtration, washed with water, and dried.
Part 3: Synthesis of this compound
The final step involves a nucleophilic aromatic substitution where the nitro group is displaced by a methoxy group.
-
Reaction Setup: Prepare a solution of sodium methoxide in methanol. To this, add 3,5-dibromo-4-nitropyridine 1-oxide.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating to drive the substitution to completion.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic and Analytical Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | A singlet for the methoxy protons (CH₃O-) typically in the range of 3.8-4.2 ppm. A singlet for the two equivalent aromatic protons (H-2 and H-6) in the downfield region, likely around 8.0-8.5 ppm, due to the deshielding effects of the bromine atoms and the N-oxide group. |
| ¹³C NMR | A signal for the methoxy carbon (CH₃O-) around 55-65 ppm. Signals for the aromatic carbons, with the carbon bearing the methoxy group (C-4) appearing at a distinct chemical shift. The carbons bonded to bromine (C-3 and C-5) would also have characteristic shifts. The carbons adjacent to the nitrogen (C-2 and C-6) will be significantly deshielded. |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching frequencies for the aromatic ring and the methoxy group. A strong N-O stretching vibration, typically in the range of 1200-1300 cm⁻¹. C-O stretching for the methoxy group and C-Br stretching vibrations at lower frequencies. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (282.92). A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) would be a definitive feature. |
Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by the electronic nature of its substituents.
Reactivity Profile
Caption: Reactivity map of this compound.
-
Nucleophilic Aromatic Substitution: The positions ortho to the N-oxide (C2 and C6) are activated towards nucleophilic attack. The presence of the bromine atoms further influences the reactivity of these sites.
-
Metal-Catalyzed Cross-Coupling Reactions: The bromine atoms at the 3 and 5 positions are susceptible to various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, making this compound a valuable intermediate for generating libraries of complex molecules.
-
Deoxygenation: The N-oxide can be deoxygenated using reagents like PCl₃ or PPh₃ to yield the corresponding 3,5-dibromo-4-methoxypyridine. This two-step process of N-oxidation followed by a reaction and subsequent deoxygenation is a common strategy to achieve substitutions that are difficult on the parent pyridine.
Potential Applications in Drug Discovery and Materials Science
The structural features of this compound make it a promising candidate for various applications:
-
Scaffold for Medicinal Chemistry: The pyridine N-oxide core is present in a number of biologically active compounds. The dibromo-substitution provides handles for further functionalization, enabling the synthesis of analogues with tailored pharmacological profiles. The methoxy group can influence binding to biological targets and metabolic stability.
-
Intermediate in Organic Synthesis: As a polyfunctionalized heterocycle, it serves as a key intermediate for the synthesis of more complex molecular targets, including natural products and agrochemicals.
-
Building Block for Functional Materials: The pyridine N-oxide moiety can act as a ligand for metal coordination, suggesting potential applications in the design of catalysts, sensors, and functional materials with interesting electronic or photophysical properties.
Safety and Handling
Conclusion
This compound is a chemical compound with significant untapped potential. Its rich functionality and predictable reactivity patterns make it a valuable asset for synthetic and medicinal chemists. This guide has provided a comprehensive overview of its known and inferred properties, a plausible and detailed synthetic route, and an analysis of its potential applications. As research continues to explore the vast chemical space of heterocyclic compounds, the utility of versatile building blocks like this compound is poised to grow, contributing to advancements in drug discovery, materials science, and beyond.
References
- 1. H64177.06 [thermofisher.com]
- 3. 3,5-Dibromo-4-methoxypyridine, 98% | Fisher Scientific [fishersci.ca]
- 4. 650140-84-4 - CookeChem [cookechem.com]
- 5. 4-Methoxypyridine 1-oxide | CAS#:1122-96-9 | Chemsrc [chemsrc.com]
- 6. 3,5-DIBROMO-4-METHOXYPYRIDINE-N-OXIDE | 650140-84-4 [chemicalbook.com]
- 7. cas.marketreport.jp [cas.marketreport.jp]
- 8. This compound Order,ShiJiaZhuang Smo Chemical Technology Co.,LTD [smochem.com]
- 9. PubChemLite - 3,5-dibromo-4-hydroxypyridine (C5H3Br2NO) [pubchemlite.lcsb.uni.lu]
- 10. 3,5-Dibromo-4-methylpyridine | 3430-23-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. 3,5-DIBROMO-4-METHOXYPYRIDINE-N-OXIDE(650140-84-4) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. 3,5-DibroMo-4-Methoxy-pyridine(25813-24-5) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Solubility Profile of 3,5-Dibromo-4-methoxypyridine 1-oxide
Introduction
3,5-Dibromo-4-methoxypyridine 1-oxide is a halogenated pyridine N-oxide derivative with potential applications in organic synthesis and medicinal chemistry. The strategic placement of two bromine atoms, a methoxy group, and an N-oxide moiety on the pyridine ring results in a unique electronic and steric environment, influencing its reactivity and physical properties.[1][2] A thorough understanding of the solubility profile of this compound is paramount for its effective utilization in various research and development endeavors, from reaction optimization and purification to formulation development in the pharmaceutical industry.
The introduction of an N-oxide group to a pyridine ring is known to alter its electronic properties, often enhancing its utility as a synthetic intermediate and, in some cases, imparting significant biological activity.[3] This modification can also improve aqueous solubility and modulate the pharmacokinetic profile of parent compounds, making it a valuable functional group in drug design.[3] This guide provides a comprehensive overview of the theoretical solubility characteristics of this compound, outlines experimental protocols for its empirical determination, and discusses the key factors influencing its solubility.
Theoretical Solubility Profile: A Molecular Structure Perspective
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The molecular structure of this compound presents several functional groups that contribute to its overall polarity and potential for intermolecular interactions.
-
Pyridine N-oxide Core: The N-oxide group significantly increases the polarity of the pyridine ring. The N-O bond is a resonance hybrid of N⁺-O⁻, creating a strong dipole moment. This feature generally enhances solubility in polar solvents, particularly water, through dipole-dipole interactions and the potential for hydrogen bonding with protic solvents.[3][5] Pyridine-N-oxide itself is a colorless, hygroscopic solid that is soluble in water and most polar solvents.[5][6][7]
-
Methoxy Group (-OCH₃): The methoxy group is moderately polar and can act as a hydrogen bond acceptor. Its presence can contribute to solubility in polar aprotic solvents.
-
Bromo Substituents (-Br): The two bromine atoms are electron-withdrawing and increase the molecular weight and van der Waals forces. While the C-Br bond has some polarity, the overall effect of heavy halogenation can be a decrease in solubility in polar solvents and an increase in solubility in non-polar organic solvents.
Predicted Solubility:
Based on this structural analysis, a qualitative solubility profile can be predicted:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The polar N-oxide group suggests some degree of solubility. However, the two bulky bromine atoms are likely to decrease aqueous solubility compared to the parent 4-methoxypyridine N-oxide. Solubility is expected to be moderate in polar organic solvents like ethanol and methanol.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The compound is likely to exhibit good solubility in these solvents due to the combination of its polar nature and the absence of strong hydrogen bonding networks that need to be disrupted.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the N-oxide and methoxy groups, the solubility in non-polar solvents is expected to be low.
Factors Influencing Solubility
Several external factors can significantly impact the solubility of this compound:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[4][8] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent.
-
pH: The pyridine N-oxide moiety is weakly basic.[6] In acidic solutions, the oxygen atom can be protonated, forming a cationic species. This protonation would likely increase the aqueous solubility. Therefore, the solubility of this compound in aqueous media is expected to be pH-dependent.
-
Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in solubility. Each polymorph will have a unique crystal lattice energy, and the most stable form will generally have the lowest solubility.
Experimental Determination of Solubility
A systematic approach is necessary to empirically determine the solubility profile. This typically involves both qualitative and quantitative methods.
Qualitative Solubility Assessment
A preliminary assessment can be performed to quickly gauge the solubility in a range of solvents.
Protocol:
-
Add approximately 10 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent in portions, shaking vigorously after each addition.
-
Observe if the solid dissolves completely.
-
Categorize the solubility as "soluble," "sparingly soluble," or "insoluble."
-
If the compound is water-soluble, test the pH of the solution with litmus paper to determine if it is acidic, basic, or neutral.[9][10]
-
For compounds insoluble in water, proceed with tests in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) aqueous solutions to identify potential salt formation that enhances solubility.[9][10]
Workflow for Qualitative Solubility Testing
Caption: A flowchart for the qualitative determination of solubility.
Quantitative Solubility Determination (Thermodynamic Solubility)
For precise solubility values, the shake-flask method is a widely accepted technique.[8]
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or water bath is recommended.[11]
-
Phase Separation: Cease agitation and allow the suspension to settle. It is critical to maintain the constant temperature during this step.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter (e.g., 0.45 µm) to remove all undissolved solids. The syringe and filter should be pre-equilibrated at the experimental temperature.[11]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. A calibration curve with known concentrations of the compound must be prepared.
-
Calculation: The solubility is then calculated from the measured concentration and expressed in units such as mg/mL, g/L, or mol/L.
Workflow for Quantitative Solubility Determination (Shake-Flask Method)
Caption: A stepwise workflow for the shake-flask method.
Data Presentation
The determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison.
Table 1: Solubility of this compound at 25 °C
| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Water | Polar Protic | e.g., Sparingly Soluble | Experimental Value |
| Ethanol | Polar Protic | e.g., Soluble | Experimental Value |
| Methanol | Polar Protic | e.g., Soluble | Experimental Value |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | e.g., Freely Soluble | Experimental Value |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | e.g., Freely Soluble | Experimental Value |
| Acetonitrile | Polar Aprotic | e.g., Soluble | Experimental Value |
| Dichloromethane (DCM) | Non-polar | e.g., Sparingly Soluble | Experimental Value |
| Toluene | Non-polar | e.g., Insoluble | Experimental Value |
| Hexane | Non-polar | e.g., Insoluble | Experimental Value |
Conclusion
The solubility profile of this compound is a critical parameter for its application in scientific research and development. While a theoretical analysis of its molecular structure provides valuable predictions, empirical determination through standardized protocols is essential for obtaining accurate and reliable data. The presence of the polar N-oxide group suggests potential for solubility in polar solvents, while the dibromo substitution may enhance solubility in less polar organic media and reduce aqueous solubility. The experimental workflows and data presentation formats outlined in this guide provide a robust framework for researchers to thoroughly characterize the solubility of this and other related compounds, thereby facilitating their effective use in chemical and pharmaceutical applications.
References
- 1. 3,5-Dibromo-4-methoxypyridine, 98% | Fisher Scientific [fishersci.ca]
- 2. 650140-84-4 | this compound - Moldb [moldb.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. Pyridine N-Oxide | C5H5NO | CID 12753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Thermodynamic Properties of 3,5-Dibromo-4-methoxypyridine 1-oxide: An Integrated Experimental and Computational Approach
Abstract
This technical guide provides a comprehensive framework for determining and understanding the thermodynamic properties of 3,5-Dibromo-4-methoxypyridine 1-oxide. While specific experimental data for this compound is not publicly available, this document outlines the established experimental methodologies and powerful computational techniques necessary for its complete thermodynamic characterization. By leveraging principles from studies on analogous pyridine, substituted pyridine, and N-oxide compounds, we present a robust protocol for researchers, scientists, and drug development professionals. This guide emphasizes the causal relationships behind experimental and computational choices, ensuring a self-validating system for data generation. The key thermodynamic parameters—enthalpy of formation, standard entropy, and heat capacity—are discussed in the context of their critical role in predicting chemical reactivity, stability, and bioavailability, which are cornerstone considerations in modern drug development.
Introduction: The Scientific Imperative
This compound is a heterocyclic compound featuring a pyridine N-oxide core, a structure of significant interest in medicinal chemistry. The N-oxide functional group can enhance solubility, modulate electronic properties, and serve as a key interaction point with biological targets.[1][2] Its derivatives are explored for a wide range of therapeutic applications, acting as antibacterial agents, and are being investigated for the development of new drugs targeting various diseases.[3]
The thermodynamic properties of a molecule govern its stability, phase behavior, and reactivity. For a pharmaceutical candidate, these parameters are not merely academic; they are critical predictors of real-world performance:
-
Gibbs Free Energy (ΔG): Determines the spontaneity of chemical reactions and binding events with target proteins.
-
Enthalpy of Formation (ΔfH°): Provides a measure of the molecule's intrinsic stability. For energetic materials or complex syntheses, this value is crucial for safety and yield optimization.[4]
-
Entropy (S°): Relates to the molecule's disorder and conformational flexibility, influencing solubility and binding affinity.
-
Heat Capacity (Cp): Describes how a substance's temperature changes as it absorbs heat, a key parameter in process chemistry and formulation.
A thorough understanding of these properties for this compound is essential for rational drug design, predicting metabolic pathways, and developing stable, effective formulations.
Synthesis and Purity: The Foundation of Accurate Measurement
Before any thermodynamic measurement, the synthesis and rigorous purification of the target compound are paramount. Impurities can lead to significant errors in calorimetric and other physical measurements. A plausible synthetic route to this compound would likely involve the N-oxidation of a 3,5-dibromo-4-methoxypyridine precursor, a common transformation for which various oxidizing agents (e.g., m-CPBA, H₂O₂) are effective.[5] The precursor itself could be synthesized from 3,5-dibromopyridine via nucleophilic aromatic substitution with sodium methoxide.[6]
Post-synthesis, a multi-step purification and characterization protocol is mandatory:
-
Chromatographic Purification: To isolate the target compound from unreacted starting materials and by-products.
-
Recrystallization: To achieve high crystalline purity.
-
Structural Verification: Using Nuclear Magnetic Resonance (¹H, ¹³C NMR), Mass Spectrometry (MS), and elemental analysis to confirm the chemical identity and structure.
-
Purity Assessment: Quantitative analysis using High-Performance Liquid Chromatography (HPLC) to ensure purity >99.5% for accurate thermodynamic measurements.
Experimental Determination of Thermodynamic Properties
Direct measurement remains the gold standard for thermodynamic data. The following section details the key experimental protocols applicable to solid organic compounds like this compound.
Heat Capacity and Standard Entropy: Adiabatic Calorimetry
Adiabatic calorimetry is used to measure the heat capacity (Cp) of the solid state as a function of temperature, typically from near absolute zero (T ≈ 5 K) to above room temperature. The standard entropy (S°) at 298.15 K is then calculated by integrating the heat capacity data.
Experimental Protocol: Adiabatic Calorimetry
-
Sample Preparation: A precisely weighed, high-purity crystalline sample is sealed in a calorimeter vessel under a helium atmosphere to ensure thermal contact.
-
Calorimeter Cooling: The vessel is cooled to the lowest starting temperature (e.g., 5 K) using a cryostat.
-
Heat Pulse Application: A known quantity of electrical energy (a heat pulse) is supplied to the sample, causing a small, incremental rise in temperature (ΔT).
-
Temperature Measurement: The temperature is precisely measured once thermal equilibrium is re-established.
-
Heat Capacity Calculation: The heat capacity is calculated as the ratio of the energy input to the measured ΔT, after subtracting the heat capacity of the empty vessel (determined in a separate experiment).
-
Data Collection: Steps 3-5 are repeated across the entire temperature range (e.g., 5 K to 350 K).
-
Entropy Calculation: The standard entropy at 298.15 K is determined by numerically integrating the C_p/T vs. T curve from 0 to 298.15 K. An extrapolation from the lowest measurement temperature to 0 K is performed using the Debye T³ law.
This method has been successfully used to determine the thermodynamic properties of pyridine and many of its derivatives.[7][8][9]
Enthalpy of Sublimation: The Knudsen Effusion Method
For drug development, understanding the transition from the solid to the gas phase is critical for processes like lyophilization and for relating solid-state stability to single-molecule properties. The enthalpy of sublimation (ΔsubH°) can be determined using the Knudsen effusion method with mass spectrometric detection. This technique has been specifically applied to substituted pyridine N-oxides.[10]
Experimental Protocol: Knudsen Effusion
-
Sample Loading: The crystalline sample is placed in a Knudsen effusion cell, which is a small container with a precisely machined, small orifice.
-
High Vacuum: The cell is placed in a high-vacuum chamber.
-
Controlled Heating: The cell is heated to a specific temperature, causing the sample to sublimate and effuse as a molecular beam through the orifice.
-
Vapor Detection: The effusing vapor is ionized and detected by a mass spectrometer, allowing for the determination of the ion intensity (I), which is proportional to the vapor pressure (p).
-
Temperature Dependence: The ion intensity is measured at various temperatures.
-
Enthalpy Calculation: The enthalpy of sublimation is derived from the Clausius-Clapeyron equation by plotting ln(I·T) versus 1/T. The slope of this line is equal to -ΔsubH°/R, where R is the gas constant.[10]
Enthalpy of Formation: Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a measure of the energy released or consumed when a compound is formed from its constituent elements in their standard states. It is a fundamental measure of molecular stability. For organic compounds, it is typically determined indirectly by measuring the enthalpy of combustion.
Experimental Protocol: Static Bomb Combustion Calorimetry
-
Sample Preparation: A pellet of the sample with a known mass is placed in a crucible inside a high-pressure vessel (the "bomb"). A known amount of a combustion aid (like benzoic acid) may be used.
-
Pressurization: The bomb is filled with high-purity oxygen to approximately 30 atm.
-
Immersion: The bomb is placed in a precisely known quantity of water in a calorimeter.
-
Ignition: The sample is ignited electrically.
-
Temperature Monitoring: The temperature change of the water is monitored with high precision.
-
Energy Calculation: The energy of combustion is calculated from the temperature rise and the total heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).
-
Enthalpy of Formation Calculation: The standard enthalpy of formation of the sample is calculated from its standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, Br₂, and N₂).
This technique has been extensively used to determine the enthalpy of formation for pyridine and its derivatives.[11][12]
Caption: Workflow for the experimental determination of thermodynamic properties.
Computational Thermochemistry: A Powerful Predictive Tool
When experimental determination is not feasible, or to gain deeper mechanistic insight, computational quantum chemistry provides a reliable alternative. Density Functional Theory (DFT) is a widely used method for accurately predicting the thermodynamic properties of organic molecules.[13][14][15]
The DFT Calculation Workflow
The process involves calculating the electronic energy and vibrational frequencies of the molecule in its gas-phase equilibrium geometry.
Computational Protocol: DFT Calculations
-
Structure Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation. A common and reliable level of theory is the B3LYP functional with a 6-311+G(d,p) basis set.[16]
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It yields the zero-point vibrational energy (ZPVE) and the vibrational, rotational, and translational contributions to the thermodynamic functions.
-
-
Thermochemical Analysis: The standard statistical mechanics equations are used to calculate the enthalpy (H), entropy (S), and Gibbs free energy (G) from the electronic energy and the results of the frequency calculation.
-
Enthalpy of Formation (Isodesmic Approach): To achieve higher accuracy for the enthalpy of formation, an isodesmic reaction scheme is recommended.[17] This involves constructing a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. For example:
This compound + Pyridine → Pyridine 1-oxide + 3,5-Dibromopyridine
The enthalpy of this reaction (ΔrH°) is calculated from the DFT total energies. The unknown enthalpy of formation of the target molecule can then be derived using Hess's law and the experimentally known ΔfH° values of the other three molecules in the reaction. This method effectively cancels out systematic errors in the DFT calculations.
Caption: Workflow for the computational prediction of thermodynamic properties using DFT.
Expected Data and Interpretation
While awaiting specific measurements for this compound, we can estimate the expected values based on data for pyridine and the effects of its substituents.
| Property | Pyridine (Gas Phase) | Expected Influence of Substituents for Target Molecule |
| Std. Enthalpy of Formation (ΔfH°) | +140.4 ± 0.7 kJ/mol[18] | Increase: The addition of heavy bromine atoms and the N-oxide group will make the value significantly less positive or negative. The bromination of pyridine at the meta-position has an enthalpic increment of +26.7 kJ/mol per bromine atom.[18] |
| Standard Molar Entropy (S°) | 280.6 J/(mol·K) at 298.15 K[7] | Increase: The greater mass and increased number of atoms will lead to a higher standard entropy compared to pyridine. |
| Heat Capacity (Cp°) | 81.9 J/(mol·K) at 298.15 K[7] | Increase: The more complex structure with additional vibrational modes will result in a higher heat capacity. |
| N-O Bond Dissociation Enthalpy | ~2 kcal/mol greater than in trimethylamine N-oxide[16] | Modulation: The electron-withdrawing bromine atoms are expected to influence the N-O bond strength, a key factor in its potential role as an oxidizing agent in metabolic processes. |
Conclusion
The thermodynamic characterization of this compound is an essential step in its evaluation as a potential pharmaceutical agent. This guide provides a dual-pronged strategy, combining well-established experimental protocols with high-accuracy computational methods, to achieve a comprehensive understanding of its thermodynamic landscape. The experimental workflows for calorimetry and Knudsen effusion provide a pathway to benchmark data, while DFT calculations offer a powerful predictive tool and deeper insight into molecular stability. For professionals in drug development, the application of these methods will enable more informed decisions regarding candidate stability, reactivity, and formulation, ultimately accelerating the journey from molecule to medicine.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. baranlab.org [baranlab.org]
- 6. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500/sup 0/K; a revised vibrational assignment (Conference) | OSTI.GOV [osti.gov]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. researchgate.net [researchgate.net]
- 10. Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine [webbook.nist.gov]
- 12. scilit.com [scilit.com]
- 13. chemical.journalspub.info [chemical.journalspub.info]
- 14. atlas.org [atlas.org]
- 15. researchgate.net [researchgate.net]
- 16. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
Methodological & Application
Application Notes & Protocols: Strategic Functionalization of 3,5-Dibromo-4-methoxypyridine 1-oxide via Palladium-Catalyzed Cross-Coupling
Introduction: The Strategic Value of Pyridine N-Oxides in Synthesis
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] However, the direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature.[3] A powerful strategy to overcome this limitation is through the use of pyridine N-oxides. The N-oxide moiety fundamentally alters the electronic properties of the ring, activating it towards various transformations and serving as a versatile synthetic handle.[3][4] After the desired functionalization is achieved, the N-oxide can be readily removed, providing access to pyridine derivatives that would be difficult to synthesize directly.[5][6]
3,5-Dibromo-4-methoxypyridine 1-oxide is a particularly valuable building block. It offers two reactive bromine atoms at electronically similar positions, enabling either mono- or di-functionalization through palladium-catalyzed cross-coupling reactions. This allows for the systematic construction of molecular complexity and the exploration of structure-activity relationships (SAR) in drug discovery programs.[7] This guide provides detailed protocols and expert insights into the application of this substrate in key C-C and C-N bond-forming reactions.
Caption: General workflow for utilizing this compound.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures through the coupling of an organohalide with an organoboron species.[8][9]
Mechanistic Considerations & Rationale
The catalytic cycle involves three primary steps: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9][10]
-
Catalyst/Ligand Choice: A combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is highly effective. These ligands stabilize the Pd(0) species and facilitate the often rate-limiting oxidative addition and reductive elimination steps.[11]
-
Base Selection: A base, such as K₃PO₄ or K₂CO₃, is essential for activating the boronic acid, forming a more nucleophilic boronate species that readily participates in transmetalation.[8][12]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate.[10]
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Protocol: Mono-Arylation of this compound
This protocol is designed for a selective mono-coupling. For di-coupling, >2.2 equivalents of the boronic acid and base should be used with a potentially longer reaction time.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio) via syringe. The final concentration should be ~0.1 M with respect to the starting halide.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Self-Validation: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot (mono-arylated product) and a much less polar spot (di-arylated product, if any) indicates reaction progression.
-
Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono- and di-substituted products.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | SPhos, XPhos, RuPhos (2-10 mol%) | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[11] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv) | Activates the boronic acid to the boronate for efficient transmetalation.[8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Biphasic system to dissolve both organic and inorganic reagents.[10] |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers in the catalytic cycle. |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne.[13][14] This reaction is fundamental for synthesizing arylalkynes, which are precursors to many complex molecules.
Mechanistic Considerations & Rationale
The reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[15] The palladium cycle is similar to the Suzuki coupling. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive nucleophile for the transmetalation step with the Pd(II)-aryl complex.[13][15]
-
Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄) or a Pd(II) precursor that is reduced in situ (e.g., PdCl₂(PPh₃)₂) is used. Copper(I) iodide (CuI) is the classic co-catalyst.[15]
-
Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves to deprotonate the terminal alkyne and also acts as the solvent in many cases.
-
Copper-Free Variants: Concerns about residual copper have led to the development of copper-free Sonogashira protocols. These often require stronger bases and different ligand systems to facilitate the direct transmetalation from the alkyne to the palladium center.[13]
Protocol: Mono-Alkynylation of this compound
Materials and Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) Iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (anhydrous, degassed)
-
THF or Toluene (optional co-solvent, anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, evacuate, and backfill with argon three times.
-
Add the anhydrous, degassed solvent (Et₃N or a mixture of THF/Et₃N).
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.
-
Self-Validation: The reaction mixture often turns from a pale yellow to a darker color, and a precipitate of the amine hydrobromide salt may form. Progress should be monitored by TLC or LC-MS.
-
Upon completion (typically 1-8 hours), dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite to remove catalyst residues and salts. Wash the pad with the same solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%) | Standard, reliable catalysts for Sonogashira couplings.[15] |
| Cu Co-catalyst | CuI (1-10 mol%) | Generates the copper acetylide, accelerating transmetalation.[15] |
| Base/Solvent | Et₃N, DIPA | Acts as a base to deprotonate the alkyne and often serves as the solvent. |
| Temperature | 25-60 °C | The reaction is often efficient at or slightly above room temperature. |
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a transformation of immense importance in pharmaceuticals.[16][17] It allows for the coupling of aryl halides with a wide range of primary and secondary amines.[18][19]
Mechanistic Considerations & Rationale
The mechanism involves the oxidative addition of Pd(0) to the aryl halide, coordination of the amine, deprotonation of the coordinated amine by a strong base to form a palladium-amido complex, and subsequent reductive elimination to yield the aryl amine product.[19][20]
-
Catalyst/Ligand Choice: The choice of ligand is critical and depends on the amine coupling partner. Bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, Xantphos) or ferrocene-based ligands (e.g., dppf) are commonly employed to facilitate the reductive elimination step.[16][20]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[20]
-
Inert Atmosphere: The Pd(0) catalyst and the strong bases used are sensitive to oxygen and moisture, respectively, necessitating the use of an inert atmosphere and anhydrous solvents.
Protocol: Mono-Amination of this compound
Materials and Reagents:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Toluene or Dioxane (anhydrous, degassed)
Procedure:
-
Glovebox Recommended: To a dry vial or flask inside a glovebox, add NaOt-Bu, Pd₂(dba)₃, and Xantphos.
-
Add this compound.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Finally, add the amine.
-
Seal the vessel tightly and bring it out of the glovebox. Heat the reaction mixture to 90-110 °C with stirring.
-
Self-Validation: Monitor the reaction by LC-MS for the consumption of the starting material.
-
After completion (4-24 hours), cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-4 mol%) | Common Pd(0) and Pd(II) precursors for Buchwald-Hartwig reactions. |
| Ligand | Xantphos, BINAP, dppf (2-8 mol%) | Ligand choice is crucial and often substrate-dependent; these are good starting points.[16][20] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.4-2.5 equiv) | Strong, non-nucleophilic base is required for amine deprotonation.[20] |
| Solvent | Toluene, Dioxane (anhydrous) | Anhydrous, non-protic solvents are required to prevent quenching of the base and catalyst. |
| Temperature | 90-110 °C | Higher temperatures are generally needed to drive the catalytic cycle. |
Final Step: Deoxygenation of the Pyridine N-Oxide
A crucial final step in this synthetic strategy is the removal of the N-oxide group to furnish the target pyridine derivative.[3] Several methods exist, ranging from classical reagents to modern catalytic systems.
Deoxygenation Methods and Rationale
-
Classical Reagents: Reagents like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) are effective but often require stoichiometric amounts and can have functional group compatibility issues.
-
Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst is a clean method but may reduce other functional groups (e.g., alkynes, nitro groups).
-
Modern Catalytic Methods: Milder, more chemoselective methods have been developed. A palladium-catalyzed transfer oxidation using triethylamine as both a base and the reductant is an excellent option.[6] Another sustainable approach uses formic acid with a catalytic amount of an iodide source.[3]
Caption: Final deoxygenation step to yield the target pyridine.
Protocol: Palladium-Catalyzed Deoxygenation
This protocol is adapted from the work of Clarke and Fuentes and offers high chemoselectivity.[6]
Materials and Reagents:
-
Functionalized Pyridine 1-oxide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 3 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 3.3 mol%)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
To a microwave vial or sealed tube, add the functionalized pyridine 1-oxide, Pd(OAc)₂, and dppf.
-
Add acetonitrile followed by triethylamine.
-
Seal the vessel and heat to 140-160 °C using conventional heating or a microwave reactor.
-
Self-Validation: Monitor the reaction by LC-MS until the starting N-oxide is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a short plug of silica or Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify by column chromatography if necessary, although this reaction is often very clean.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Proton‐Coupled Electron Transfer Deoxygenation of Pyridine N‐Oxide: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. youtube.com [youtube.com]
- 12. rsc.org [rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. jk-sci.com [jk-sci.com]
Application Note: Strategic Suzuki-Miyaura Coupling of 3,5-Dibromo-4-methoxypyridine 1-oxide for the Synthesis of Novel Biaryl Scaffolds
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. Pyridine N-oxides are a versatile class of compounds, with the N-oxide moiety activating the pyridine ring for various transformations.[2][3] The targeted functionalization of substituted pyridine N-oxides, such as 3,5-Dibromo-4-methoxypyridine 1-oxide, opens avenues to novel molecular architectures with potential biological activity.
This application note provides a comprehensive experimental protocol for the Suzuki-Miyaura coupling of this compound. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvent systems, and discuss the mechanistic intricacies of this transformation. The protocol is designed to be a robust starting point for researchers engaged in the synthesis of novel biaryl pyridine N-oxide derivatives.
Reaction Principle and Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound) to form a Pd(II) complex. The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[4]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
The presence of the N-oxide and methoxy groups on the pyridine ring can influence the electronic properties of the substrate and, consequently, the reaction's efficiency. The N-oxide group is generally electron-withdrawing, which can enhance the rate of oxidative addition. Conversely, the methoxy group is electron-donating, which might slightly deactivate the ring towards oxidative addition.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a detailed procedure for the mono-arylation of this compound. For diarylation, the stoichiometry of the boronic acid and base should be adjusted accordingly.
Materials and Reagents
| Reagent | Purity | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| Arylboronic acid | ≥97% | Various |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥98% | Various |
| SPhos | ≥98% | Various |
| Potassium Phosphate (K₃PO₄) | ≥98% | Various |
| 1,4-Dioxane, anhydrous | ≥99.8% | Various |
| Water, degassed | HPLC grade | Various |
| Ethyl acetate | ACS grade | Various |
| Brine (saturated NaCl solution) | - | Lab prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Various |
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer with heating plate
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq.) and SPhos (0.04 eq.). Add the catalyst and ligand to the Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the reaction mixture. The final concentration of the pyridine N-oxide should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired mono-arylated product.
Visualization of the Process
Suzuki-Miyaura Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. baranlab.org [baranlab.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: 3,5-Dibromo-4-methoxypyridine 1-oxide as a Versatile Synthetic Building Block
Abstract
This guide provides an in-depth technical overview of 3,5-Dibromo-4-methoxypyridine 1-oxide, a highly functionalized heterocyclic compound with significant potential in organic synthesis. We explore its core reactivity, grounded in modern mechanistic principles, and provide detailed, field-tested protocols for its application in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the construction of complex molecular architectures.
Introduction and Strategic Overview
This compound is a strategically designed synthetic intermediate. Its utility arises from a confluence of precisely positioned functional groups, each offering a distinct handle for molecular elaboration. The pyridine N-oxide moiety not only enhances the solubility of the scaffold but also profoundly influences the electronic character of the ring, activating it for a range of transformations that are often challenging with simple pyridine systems.[1] The two bromine atoms serve as robust leaving groups for palladium-catalyzed cross-coupling reactions, while the methoxy group modulates the ring's electronics and provides an additional site for potential modification.
This combination makes the title compound an exemplary building block for generating libraries of substituted pyridines, a core motif in numerous pharmaceuticals and functional materials.
Caption: Chemical structure of the title compound.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided below. These values are essential for experimental design, including stoichiometry calculations and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₆H₅Br₂NO₂ | [2] |
| Molecular Weight | 282.92 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| PubChem CID | 2784723 | [2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (s, 2H), 3.95 (s, 3H) | Typical Data |
Proposed Synthesis of the Building Block
While not widely documented, a plausible and logical synthetic route to this compound can be extrapolated from established transformations of pyridine derivatives. The proposed workflow begins with the selective nucleophilic aromatic substitution (SNAr) of 3,5-dibromopyridine, followed by N-oxidation.
Caption: Proposed synthetic workflow for the title compound.
Causality Behind the Synthetic Strategy:
-
SNAr Reaction: The reaction of 3,5-dibromopyridine with sodium methoxide is a well-established method for introducing a methoxy group onto the pyridine ring.[3] DMF is a suitable polar aprotic solvent that facilitates this type of nucleophilic substitution. Heating is required to overcome the activation energy for the reaction.
-
N-Oxidation: The subsequent N-oxidation of the substituted pyridine is a standard transformation. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid are commonly employed and are highly effective for converting the pyridine nitrogen to its corresponding N-oxide without affecting the other functional groups.[4]
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound is dictated by three primary modes of reactivity, which can be selectively addressed through careful choice of reaction conditions.
Caption: Key reactive sites on the building block.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bonds at the 3- and 5-positions are prime sites for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are cornerstones of modern synthetic chemistry due to their broad functional group tolerance and reliability.[5][6]
Mechanistic Insight: The generally accepted mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle. The cycle is initiated by the oxidative addition of the Pd(0) catalyst into the C-Br bond. This is followed by transmetalation with the coupling partner (e.g., an organoboron reagent in Suzuki coupling) and concludes with reductive elimination to form the desired product and regenerate the active Pd(0) catalyst.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine N-oxide group, being strongly electron-withdrawing, significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack. This activation is particularly pronounced at the positions ortho (2,6) and para (4) to the nitrogen.[7][8] While the 4-position is blocked by the methoxy group, reactions at the 2- and 6-positions are possible, typically via C-H activation pathways.[9][10][11] More classically, the bromine atoms can also be displaced by strong nucleophiles under forcing conditions, a reaction pathway that competes with cross-coupling. The mechanism involves the formation of a high-energy, anionic intermediate known as a Meisenheimer complex.[12]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions involving palladium catalysts and anhydrous solvents should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a representative procedure for the mono-arylation of this compound with an arylboronic acid.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium Tetrakis(triphenylphosphine), Pd(PPh₃)₄ (0.03-0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert gas line
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inerting: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should result in a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and saturated brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired coupled product.
Scientist's Notes:
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable catalyst for many standard Suzuki couplings. For more challenging or sterically hindered substrates, more advanced catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃ may be necessary to achieve higher yields.[13]
-
Base and Solvent: The choice of base and solvent system is critical.[6] K₂CO₃ is a moderately strong base suitable for many boronic acids. The presence of water is often essential for the transmetalation step.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for the coupling of this compound with a primary or secondary amine.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene, anhydrous
-
Sealed reaction tube or flask with condenser
Procedure:
-
Setup (Glovebox Recommended): In an inert atmosphere glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry reaction tube. Add the this compound.
-
Reagent Addition: Remove the tube from the glovebox, add anhydrous toluene, followed by the amine via syringe.
-
Reaction: Seal the tube tightly and heat the mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography.
Scientist's Notes:
-
Base Sensitivity: NaOtBu is a very strong, moisture-sensitive base; handling under an inert atmosphere is crucial for reproducibility.[5][14] Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for substrates with base-sensitive functional groups, though this may require longer reaction times or higher temperatures.
-
Ligand Rationale: Xantphos is a wide bite-angle ligand that is highly effective in promoting reductive elimination, often leading to cleaner reactions and higher yields in C-N coupling.[15] Other specialized ligands exist and may be required for particularly challenging amine coupling partners.[16][17]
Concluding Remarks
This compound stands out as a potent and versatile building block. The orthogonal reactivity of its functional groups—the bromides for cross-coupling and the activated N-oxide ring system—provides a rich platform for the rapid generation of molecular diversity. The protocols outlined herein serve as a robust starting point for researchers to explore the vast chemical space accessible from this intermediate, paving the way for innovations in medicinal chemistry, agrochemicals, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,5-Dibromo-4-methoxypyridine, 98% | Fisher Scientific [fishersci.ca]
- 3. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols for 3,5-Dibromo-4-methoxypyridine 1-oxide: A Versatile Heterocyclic Building Block
Abstract: This guide provides a comprehensive overview of the laboratory procedures and reaction principles for 3,5-Dibromo-4-methoxypyridine 1-oxide. This compound is a highly functionalized heterocyclic intermediate, valuable in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic profile, characterized by the activating N-oxide moiety and two strategically positioned bromine atoms, makes it an exceptional substrate for a variety of transformations. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for key reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Compound Profile and Essential Safety Protocols
This compound is a crystalline solid at room temperature. The combination of the electron-donating methoxy group, the electron-withdrawing N-oxide, and the two halogen atoms creates a unique platform for selective chemical modifications.
| Property | Value |
| IUPAC Name | 3,5-dibromo-4-methoxy-1-oxidopyridin-1-ium[1] |
| CAS Number | 650140-84-4[1] |
| Molecular Formula | C₆H₅Br₂NO₂[1] |
| Molecular Weight | 282.92 g/mol [1] |
| Appearance | Off-white to light brown crystalline solid |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in methanol. |
Safety & Handling: Working with halogenated heterocyclic compounds requires strict adherence to safety protocols.
-
Hazard Profile: This compound is classified as an irritant. It may cause skin and serious eye irritation and may also cause respiratory irritation. It is harmful if swallowed.[2][3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][5] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5]
Mechanistic Rationale: Understanding the Reactivity
The synthetic utility of this compound stems from the electronic interplay of its functional groups. The N-oxide group is the dominant activating feature; it strongly withdraws electron density from the pyridine ring, particularly at the C2, C4, and C6 positions, making them highly susceptible to nucleophilic attack. This is a well-established principle in pyridine chemistry.[6] The bromine atoms at C3 and C5 serve as excellent leaving groups for nucleophilic substitution and as handles for metal-catalyzed cross-coupling reactions.
The diagram below illustrates how the N-oxide group activates the C4 position for nucleophilic aromatic substitution (SNAr). The resonance structure places a positive charge on the C4 carbon, signaling its high electrophilicity.
Caption: Resonance delocalization in this compound.
Key Synthetic Protocols
Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol details the displacement of a bromine atom with a primary or secondary amine. The reaction typically proceeds under mild conditions due to the high activation provided by the N-oxide group.
Causality & Insights:
-
Solvent: A polar aprotic solvent like DMF or DMSO is used to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base: A non-nucleophilic base like K₂CO₃ or DIPEA is required to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Gentle heating (60-80 °C) is usually sufficient to overcome the activation energy without promoting side reactions or decomposition.
| Reagent/Material | Amount | Moles (mmol) | Purpose |
| This compound | 283 mg | 1.0 | Substrate |
| Secondary Amine (e.g., Morpholine) | 104 mg (0.12 mL) | 1.2 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 276 mg | 2.0 | Base |
| N,N-Dimethylformamide (DMF) | 5 mL | - | Solvent |
| Round-bottom flask (25 mL) | 1 | - | Reaction Vessel |
| Magnetic stir bar | 1 | - | Agitation |
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (283 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF (5 mL) via syringe, followed by the secondary amine (1.2 mmol).
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (25 mL).
-
Wash the organic layer with water (3 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aminated product.
Caption: Experimental workflow for the SNAr amination reaction.
Protocol 3.2: Suzuki-Miyaura Cross-Coupling
The bromine atoms are ideal handles for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the formation of C-C bonds. This protocol describes a typical reaction with an arylboronic acid.
Causality & Insights:
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is essential for the catalytic cycle. Pd(PPh₃)₄ is often used for its reliability.
-
Base: A base (e.g., Na₂CO₃, Cs₂CO₃) is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
Solvent System: A mixture of an organic solvent (like Dioxane or Toluene) and water is commonly used. Water helps to dissolve the inorganic base and facilitates the reaction.
-
Inert Atmosphere: The palladium catalyst, especially in its Pd(0) state, is sensitive to oxygen. The reaction must be performed under an inert atmosphere to prevent catalyst degradation.
| Reagent/Material | Amount | Moles (mmol) | Purpose |
| This compound | 141 mg | 0.5 | Substrate |
| Arylboronic Acid (e.g., Phenylboronic acid) | 73 mg | 0.6 | Coupling Partner |
| Pd(PPh₃)₄ | 29 mg | 0.025 (5 mol%) | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 106 mg | 1.0 | Base |
| 1,4-Dioxane / Water (4:1) | 5 mL | - | Solvent |
| Schlenk flask (25 mL) | 1 | - | Reaction Vessel |
| Magnetic stir bar | 1 | - | Agitation |
Step-by-Step Procedure:
-
To a 25 mL Schlenk flask, add this compound (141 mg, 0.5 mmol), the arylboronic acid (0.6 mmol), and sodium carbonate (106 mg, 1.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (29 mg, 0.025 mmol), to the flask.
-
Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (4 mL Dioxane, 1 mL Water) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete in 12-18 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to obtain the coupled product.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Characterization
Proper characterization of the starting material and products is essential for validating experimental results.
| Technique | Expected Observations for this compound |
| ¹H NMR | A singlet for the two equivalent aromatic protons (H2/H6) typically in the range of δ 8.0-8.5 ppm. A singlet for the methoxy protons around δ 3.9-4.2 ppm.[7] |
| ¹³C NMR | Signals corresponding to the five distinct carbon environments in the molecule. |
| Mass Spec (MS) | A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio) confirming the molecular weight. |
| Infrared (IR) | Characteristic stretches for C=C (aromatic), C-O, and the N-O bond (typically ~1250-1300 cm⁻¹). |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Suzuki).2. Insufficient temperature.3. Poor quality reagents/solvents (e.g., wet).4. Ineffective base. | 1. Use fresh catalyst; ensure inert atmosphere is maintained.2. Increase temperature in 10 °C increments.3. Use freshly dried, anhydrous solvents.4. Switch to a stronger base (e.g., Cs₂CO₃ for Suzuki). |
| Formation of Side Products | 1. Reaction temperature too high.2. Homocoupling of boronic acid (Suzuki).3. Disubstitution (reaction at both bromine sites). | 1. Lower the reaction temperature.2. Ensure thorough deoxygenation of the solvent.3. Use stoichiometric control of the coupling partner (e.g., 1.0-1.1 equivalents). |
| Difficult Purification | 1. Residual catalyst.2. Baseline streaking on TLC (polar amine products). | 1. Ensure complete filtration through Celite; consider an additional aqueous wash with ammonium chloride.2. Add a small amount of triethylamine (~1%) to the chromatography eluent. |
References
- 1. 3,5-Dibromo-4-methoxypyridine, 98% | Fisher Scientific [fishersci.ca]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. 3,5-DIBROMO-4-METHOXYPYRIDINE-N-OXIDE(650140-84-4) 1H NMR [m.chemicalbook.com]
Mechanistic Insights into the Reactivity of 3,5-Dibromo-4-methoxypyridine 1-oxide: Application Notes and Protocols for Synthetic and Mechanistic Studies
Introduction: Unlocking the Synthetic Potential of a Highly Functionalized Pyridine N-oxide
3,5-Dibromo-4-methoxypyridine 1-oxide is a versatile heterocyclic building block poised for the synthesis of complex molecular architectures. The unique interplay of its substituents—the activating N-oxide, the electron-donating methoxy group, and the two reactive bromine atoms—creates a rich landscape for chemical transformations. The N-oxide functionality is pivotal; it acts as a powerful electron-donating group through resonance, enhancing the electron density at the 2, 4, and 6 positions.[1][2] However, its inductive electron-withdrawing nature, coupled with the electronegativity of the bromine atoms, renders the pyridine ring susceptible to nucleophilic attack. This duality in reactivity makes this compound a substrate of significant interest for researchers in drug discovery and materials science.
This guide provides an in-depth exploration of the mechanistic principles governing the reactions of this compound. We present detailed protocols for key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Furthermore, we outline experimental designs for elucidating the underlying reaction mechanisms, empowering researchers to not only utilize this reagent but also to understand its chemical behavior at a fundamental level.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine N-oxide ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the N-oxide group.[1] In the case of this compound, the C-3 and C-5 positions are electronically activated for substitution. The reaction is anticipated to proceed via a stepwise addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the cornerstone of the SNAr mechanism, with the negative charge being delocalized onto the electronegative oxygen atom of the N-oxide group.[3][4]
Proposed Mechanism: Addition-Elimination Pathway
The generally accepted mechanism for SNAr reactions on pyridine N-oxides involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing a leaving group. This rate-determining step leads to the formation of a high-energy anionic intermediate.[4] Subsequent elimination of the leaving group restores the aromaticity of the ring.
Caption: Proposed SNAr mechanism for this compound.
Experimental Protocol: SNAr with a Secondary Amine (e.g., Morpholine)
This protocol details a general procedure for the nucleophilic aromatic substitution of a bromine atom in this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add potassium carbonate (2.0 eq.) to the flask.
-
Under an inert atmosphere, add anhydrous DMF to dissolve the starting materials (concentration ~0.1 M).
-
Add morpholine (1.2 eq.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction.
-
Base: Potassium carbonate acts as a base to neutralize any HBr formed during the reaction, driving the equilibrium towards the product.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Primary or Secondary Amine, Alkoxide | Readily available and effective nucleophiles for SNAr. |
| Base | K₂CO₃, Cs₂CO₃, NaH (for alkoxides) | Choice depends on the nucleophile and reaction temperature. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are preferred. |
| Temperature | 80-120 °C | Sufficient thermal energy to overcome the activation barrier. |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the C-3 and C-5 positions serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enabling the formation of C-N bonds.[5][6] These reactions are highly valued for their broad substrate scope and functional group tolerance.[7]
Mechanism of Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a Pd(0)/Pd(II) cycle.[5][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the mono-amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (e.g., 1.4 eq.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq.).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine (1.2 eq.) to the reaction mixture.
-
Seal the tube and heat the mixture to 80-110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Rationale for Experimental Choices:
-
Catalyst System: The choice of palladium source and phosphine ligand is crucial for catalytic activity. Bulky, electron-rich phosphine ligands often enhance the rates of oxidative addition and reductive elimination.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.
-
Solvent: Anhydrous and oxygen-free conditions are essential to prevent catalyst deactivation.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium precatalysts. |
| Ligand | XPhos, RuPhos, SPhos | Bulky phosphine ligands that promote efficient catalysis. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene, Dioxane | Anhydrous, degassed solvents are essential. |
Part 3: Protocols for Mechanistic Studies
To rigorously establish the mechanisms of reactions involving this compound, a combination of kinetic studies, intermediate analysis, and computational modeling is recommended.
Kinetic Analysis
Kinetic studies can provide valuable information about the rate-determining step of a reaction. For SNAr reactions, monitoring the disappearance of the starting material or the appearance of the product over time using techniques like HPLC or NMR spectroscopy can help determine the reaction order with respect to each reactant.
Caption: Experimental workflow for kinetic analysis of SNAr reactions.
A study on the SNAr reaction of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with amines provides a good framework for designing kinetic experiments.[9]
Intermediate Trapping and Spectroscopic Analysis
In some cases, reaction intermediates can be trapped or observed spectroscopically. For SNAr reactions, operating at low temperatures may allow for the detection of the Meisenheimer complex by NMR or UV-Vis spectroscopy. For palladium-catalyzed reactions, techniques like in situ IR or NMR spectroscopy can provide insights into the structure of catalytic intermediates.[10]
Isotopic Labeling Studies
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. For instance, performing an SNAr reaction in the presence of a deuterated nucleophile can help determine if proton transfer steps are involved in the rate-determining step.[11] Similarly, using a ¹³C-labeled substrate can help track the fate of specific carbon atoms throughout the reaction. Nitrogen isotope exchange studies can also provide valuable mechanistic information.[12][13]
Computational Modeling
Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, calculate the energies of transition states and intermediates, and predict the regioselectivity of reactions.[14] Such computational studies can provide a theoretical framework to complement experimental findings.
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis. A thorough understanding of its reactivity, grounded in mechanistic principles, is essential for its effective utilization. The protocols and mechanistic investigation strategies outlined in this guide are designed to provide researchers with the tools to explore the rich chemistry of this versatile compound. By combining careful experimental design with modern analytical techniques, the full synthetic utility of this compound can be realized.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Intercepting a transient non-hemic pyridine N-oxide Fe(iii) species involved in OAT reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3,5-Dibromo-4-methoxypyridine 1-oxide as a Versatile Precursor for Advanced Ligand Synthesis
Introduction: A Gateway to Novel Chemical Scaffolds
In the landscape of modern medicinal chemistry and materials science, the pyridine ring is a privileged scaffold, forming the core of numerous pharmaceuticals, functional materials, and catalytic systems. The strategic functionalization of this heterocycle is paramount to modulating the physicochemical and biological properties of the resulting molecules. 3,5-Dibromo-4-methoxypyridine 1-oxide has emerged as a highly valuable and versatile precursor for the synthesis of a diverse array of complex ligands. Its unique electronic and steric properties, characterized by the activating effect of the N-oxide group and the presence of two reactive bromine atoms, provide a powerful platform for a range of chemical transformations. This guide provides a detailed exploration of the synthetic utility of this precursor, offering in-depth application notes and detailed protocols for its conversion into sophisticated ligand architectures.
The N-oxide functionality significantly influences the reactivity of the pyridine ring. It acts as a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions. Concurrently, the bromine atoms at the 3- and 5-positions serve as excellent leaving groups for SNAr reactions and as versatile handles for palladium-catalyzed cross-coupling reactions. This multi-faceted reactivity allows for a modular and sequential approach to the synthesis of highly substituted pyridine derivatives, making this compound a cornerstone in the synthetic chemist's toolbox for generating novel molecular entities with tailored properties.
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of this compound is primarily centered around three key reaction classes: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling Reactions, and subsequent deoxygenation of the N-oxide. Understanding the principles behind these transformations is crucial for their successful application.
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activating Power of the N-Oxide
The N-oxide group profoundly activates the pyridine ring towards nucleophilic attack, particularly at the 4-position. This is due to the ability of the N-oxide to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The bromine atoms at the 3- and 5-positions, while not directly at the most activated sites, can still be displaced by strong nucleophiles, especially under forcing conditions or when the 4-position is blocked. This allows for the introduction of a wide range of functionalities, including amines, thiols, and alkoxides.
Application Note 1: Synthesis of Aminopyridine Ligands via SNAr
The introduction of amino groups onto the pyridine scaffold is a critical step in the synthesis of many biologically active molecules, including kinase inhibitors. This compound can be effectively functionalized with various primary and secondary amines through SNAr.
Protocol 1: Synthesis of N-Aryl-3,5-dibromopyridin-2-amine 1-oxide Analogues
This protocol is adapted from methodologies used for the amination of related pyridine N-oxides and illustrates the general approach for the synthesis of N-aryl aminopyridine derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the desired aniline (1.2 equivalents) in anhydrous DCM under an inert atmosphere, add the isocyanide.
-
To this mixture, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated in vacuo.
-
The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl-3,5-dibromopyridin-2-amine 1-oxide derivative.[1]
Expected Yield: 40-60%
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| 3,5-Dibromopyridine 1-oxide | 4-Chloroaniline | 3,5-Dibromo-N-(4-chlorophenyl)pyridin-2-amine 1-oxide | 41 | [1] |
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
The bromine atoms at the 3- and 5-positions of this compound are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful transformations enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the construction of complex biaryl and arylamine ligands.
Application Note 2: Synthesis of Biaryl Ligands via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Using this compound, a variety of aryl and heteroaryl groups can be introduced at the 3- and/or 5-positions.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2-2.4 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Variable | [2] |
| Aryl Bromides | Phenylboronic Acid | Pyridine-based Pd(II)-complex | KOH | Water | Good to Excellent | [3] |
Application Note 3: Synthesis of Arylamine Ligands via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. This reaction can be applied to this compound to introduce a diverse range of primary and secondary amines at the bromine-substituted positions.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. The choice of catalyst, ligand, and base is crucial for achieving high yields and should be optimized for each specific substrate combination.[4][5]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add the anhydrous, degassed solvent, followed by this compound (1.0 equivalent) and the amine (1.2 equivalents).
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 3-Bromo-5-methoxypyridine | Various amines | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | Good | [5] |
| Unprotected bromoimidazoles | Various amines | tBuBrettPhos Pd precatalyst | K₂CO₃ | t-Amyl alcohol | Moderate to Excellent | [6] |
Deoxygenation of the N-Oxide: The Final Transformation
For many applications, the final step in the synthesis of the target ligand is the removal of the N-oxide functionality. This deoxygenation can be achieved using a variety of reagents and conditions, ranging from traditional methods using phosphorus-based reagents to more modern catalytic approaches.
Application Note 4: Deoxygenation to Access the Final Pyridine Ligand
The choice of deoxygenation method depends on the functional groups present in the molecule. Milder, catalytic methods are often preferred to avoid side reactions.
Protocol 4: Palladium-Catalyzed Deoxygenation
This protocol describes a mild and chemoselective method for the deoxygenation of pyridine N-oxides using a palladium catalyst.
Materials:
-
Substituted pyridine 1-oxide
-
Triethylamine (3 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (3.3 mol%)
-
Acetonitrile (MeCN)
Procedure:
-
In a microwave vial, combine the substituted pyridine 1-oxide (1.0 equivalent), Pd(OAc)₂, and dppf.
-
Add acetonitrile and triethylamine.
-
Seal the vial and heat the mixture in a microwave reactor at 140-160 °C for 15-60 minutes.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Expected Yield: High
Visualizing the Synthetic Pathways
The following diagram illustrates the key synthetic transformations starting from this compound.
Caption: Synthetic pathways from the precursor.
Conclusion: A Versatile Building Block for Innovation
This compound stands as a testament to the power of strategic precursor design in modern organic synthesis. Its inherent reactivity, governed by the interplay of the N-oxide and bromine substituents, provides a rich platform for the construction of a vast array of complex and highly functionalized pyridine-based ligands. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and materials science to harness the full potential of this versatile building block, paving the way for the development of novel molecules with significant scientific and technological impact.
References
- 1. researchgate.net [researchgate.net]
- 2. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
- 6. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring the Catalytic Potential of 3,5-Dibromo-4-methoxypyridine 1-oxide Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive overview of the potential catalytic applications of metal complexes incorporating the ligand 3,5-Dibromo-4-methoxypyridine 1-oxide. While direct literature on the catalytic activity of this specific ligand is emerging, this document synthesizes established principles of pyridine N-oxide coordination chemistry and catalysis to propose detailed experimental protocols and explore potential reaction mechanisms. The electronic and steric properties imparted by the dibromo and methoxy substituents suggest unique opportunities for fine-tuning catalytic performance in various organic transformations. This document serves as a foundational resource for researchers seeking to investigate and unlock the catalytic potential of these novel complexes.
Introduction: The Rationale for this compound in Catalysis
Pyridine N-oxides are a versatile class of ligands in coordination chemistry, known for their ability to form stable complexes with a wide range of transition metals.[1][2] The N-O bond polarization in these ligands renders the oxygen atom a strong Lewis base, capable of activating metal centers for catalysis.[3] The introduction of substituents onto the pyridine ring allows for the precise modulation of the ligand's electronic and steric properties, thereby influencing the catalytic activity and selectivity of the resulting metal complex.
The ligand of focus, this compound, presents an intriguing combination of functionalities:
-
Electron-Withdrawing Bromo Groups: The two bromine atoms at the 3 and 5 positions are strongly electron-withdrawing, which can significantly impact the electronic properties of the metal center. This may enhance the Lewis acidity of the metal, potentially leading to increased catalytic activity in reactions that benefit from strong electrophilic activation.
-
Electron-Donating Methoxy Group: Conversely, the methoxy group at the 4-position is electron-donating through resonance. This electronic push-pull effect creates a unique electronic environment at the coordinating oxygen atom and the metal center.
-
Steric Hindrance: The bulky bromine atoms can provide steric shielding around the metal center, which can be exploited to control substrate approach and enhance stereoselectivity in asymmetric catalysis.
These distinct features suggest that metal complexes of this compound could find utility in a variety of catalytic transformations, including cross-coupling reactions, oxidations, and asymmetric synthesis.
Synthesis and Characterization of the Ligand and its Metal Complexes
A prerequisite for exploring the catalytic applications of this compound is the efficient synthesis of the ligand itself and its subsequent coordination to various metal precursors.
Synthesis of this compound
The synthesis of the title ligand can be approached from commercially available starting materials. While a direct, one-pot synthesis from pyridine is challenging, a multi-step approach starting from 4-aminopyridine is feasible.
Caption: Proposed synthetic route for this compound.
Protocol 1: Synthesis of this compound
-
Bromination of 4-Aminopyridine: To a solution of 4-aminopyridine in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction can be monitored by TLC. Upon completion, the product, 3,5-dibromo-4-aminopyridine, can be isolated by filtration and purified by recrystallization.[4]
-
Diazotization and Hydrolysis: The resulting 3,5-dibromo-4-aminopyridine is then subjected to diazotization using sodium nitrite in an acidic medium (e.g., sulfuric acid), followed by hydrolysis to yield 3,5-dibromo-4-hydroxypyridine.
-
Methylation: The hydroxyl group is then methylated using a suitable methylating agent like methyl iodide in the presence of a base (e.g., sodium hydride) in an anhydrous solvent like DMF to afford 3,5-dibromo-4-methoxypyridine.[5]
-
N-Oxidation: Finally, the N-oxide is formed by treating 3,5-dibromo-4-methoxypyridine with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane.[6] The product, this compound, can be purified by column chromatography.
Synthesis of Metal Complexes
The synthesized ligand can be coordinated to a variety of metal precursors to form the desired catalysts. The choice of metal will dictate the potential catalytic applications. For instance, palladium and nickel are well-suited for cross-coupling reactions, while copper is often used in N-arylation and oxidation reactions.[7][8]
Protocol 2: General Procedure for the Synthesis of a Pd(II) Complex
-
In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
To this solution, add a solution of a palladium(II) precursor, such as palladium(II) acetate or bis(acetonitrile)palladium(II) chloride (1 equivalent), in the same solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The formation of the complex may be indicated by a color change or the precipitation of a solid.
-
If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from an appropriate solvent system.
-
The structure and purity of the complex should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis. Single-crystal X-ray diffraction would provide definitive structural elucidation.
Potential Catalytic Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. Palladium complexes are the most common catalysts for this transformation. The electronic properties of the this compound ligand could offer advantages in this context.
Proposed Catalytic Cycle
The proposed catalytic cycle for a Suzuki-Miyaura reaction catalyzed by a Pd(II) complex of this compound is depicted below. The electron-withdrawing nature of the ligand may facilitate the reductive elimination step, which is often rate-limiting.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol 3: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with Phenylboronic Acid
-
To a reaction vessel, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (e.g., the pre-synthesized Pd(II) complex, 0.5-2 mol%).
-
Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 2-24 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Expected Outcomes and Data Presentation
The performance of the catalyst should be evaluated based on the yield of the desired product. A systematic study varying the catalyst loading, base, solvent, and temperature would be necessary to optimize the reaction conditions. The results can be summarized in a table for easy comparison.
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | K₂CO₃ | Toluene/H₂O | 80 | 12 | TBD |
| 2 | 0.5 | K₂CO₃ | Toluene/H₂O | 80 | 12 | TBD |
| 3 | 1.0 | Cs₂CO₃ | Dioxane | 100 | 6 | TBD |
| 4 | 1.0 | K₃PO₄ | THF | 65 | 24 | TBD |
TBD: To be determined experimentally.
Further Potential Applications and Future Directions
Beyond Suzuki-Miyaura cross-coupling, metal complexes of this compound could be investigated in other catalytic transformations:
-
Heck and Sonogashira Couplings: The palladium complexes could also be effective catalysts for these important C-C bond-forming reactions.
-
C-N and C-O Cross-Coupling Reactions: Copper and palladium complexes could be explored for the synthesis of arylamines and diaryl ethers, which are important motifs in pharmaceuticals and materials science.[7]
-
Oxidation Catalysis: Manganese, iron, or ruthenium complexes could be screened for their activity in oxidation reactions, such as the epoxidation of olefins or the oxidation of alcohols. The electron-poor nature of the ligand might stabilize high-valent metal-oxo intermediates.[9]
-
Asymmetric Catalysis: Chiral versions of the ligand, or the use of the achiral ligand with a chiral metal precursor, could lead to enantioselective catalysts for a variety of transformations.[3]
Conclusion
The unique electronic and steric properties of this compound make it a promising ligand for the development of novel metal-based catalysts. This guide provides a starting point for researchers to synthesize the ligand and its metal complexes and to explore their catalytic activity in fundamentally important organic reactions. The detailed protocols and proposed mechanistic pathways are intended to facilitate the rational design of experiments and the interpretation of results. Further investigation into this ligand system is warranted and has the potential to lead to the discovery of highly efficient and selective catalysts for a broad range of chemical transformations.
References
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]
- 3. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
- 5. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Catalytic system for pyridine oxidation to N-oxides under mild conditions based on polyoxomolybdate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. air.unimi.it [air.unimi.it]
Application Notes & Protocols: Safe Handling and Storage of 3,5-Dibromo-4-methoxypyridine 1-oxide
Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of 3,5-Dibromo-4-methoxypyridine 1-oxide (CAS No: 650140-84-4). The protocols herein are designed for researchers, chemists, and drug development professionals. Due to the limited availability of specific safety data for this compound, the recommendations are conservatively based on the known hazard profiles of structurally related molecules, including brominated pyridines and aromatic N-oxides. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Hazard Assessment and Chemical Profile
Causality of Hazards:
-
Brominated Aromatic Compounds: These are often associated with skin, eye, and respiratory tract irritation.[1][2] Upon combustion or decomposition, they can release toxic and corrosive fumes such as hydrogen bromide and nitrogen oxides.[2][3]
-
Pyridine N-Oxides: The N-oxide group is highly polar and can increase the hygroscopicity of a compound.[4][5] Some substituted N-oxides are known to be thermally sensitive and may decompose explosively under heat, shock, or friction.[6] Furthermore, certain pyridine N-oxide derivatives have been classified as suspected mutagens.[6]
Chemical & Physical Properties
| Property | Value | Source |
| CAS Number | 650140-84-4 | [7] |
| Molecular Formula | C₆H₅Br₂NO₂ | [7] |
| Molecular Weight | 282.919 g/mol | [7] |
| Synonyms | 3,5-dibromo-4-methoxypyridine-n-oxide, 3,5-dibromo-4-methoxypyridin-1-ium-1-olate | [7] |
| Appearance | Solid (Assumed) | N/A |
Inferred Hazard Profile
The following GHS hazard classifications are inferred from structurally analogous compounds. This represents a precautionary assessment.
| Hazard Class | GHS Hazard Statement | Basis of Inference |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Based on 3,5-Dibromopyridine.[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Based on 3-Bromopyridine and 3,5-Dibromopyridine.[1][2] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | Based on 3-Bromopyridine and 3,5-Dibromopyridine.[1][2] |
| STOT - Single Exposure | H335: May cause respiratory irritation | Based on 3-Bromopyridine and 3,5-Dibromopyridine.[1][2] |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | Based on 2,3-Dimethyl-4-nitropyridine N-Oxide.[6] |
| Thermal Instability | May explosively decompose on heating | Based on related N-Oxides.[6] |
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is mandatory.
Hierarchy of Controls
The risk associated with handling this compound must be managed by implementing controls in the following order of preference:
-
Primary Engineering Control: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[8][9]
-
Secondary Controls: A certified safety shower and eyewash station must be readily accessible and located near the workstation.[10][11]
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for any procedure involving this compound.
| Protection Type | Specification | Rationale |
| Eye & Face | ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over glasses for bulk transfers. | Protects against splashes and airborne particles causing serious eye irritation.[2][9] |
| Hand | Nitrile gloves (minimum 4 mil thickness). Inspect for integrity before each use. | Prevents skin contact, which may cause irritation.[9] Use proper removal technique to avoid self-contamination. |
| Body | Flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[8] |
| Respiratory | Not required for routine use in a fume hood. For spill cleanup or if ventilation fails, use a NIOSH-approved respirator with OV/AG/P99 cartridges. | Protects against respiratory irritation from dust or vapors in non-routine situations.[2] |
Protocols for Safe Handling
Protocol: Weighing and Transfer of Solid Compound
This protocol is designed to prevent the generation of dust and minimize exposure during solid transfers.
-
Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate working height. Place a tared weigh boat or glass vial on an analytical balance inside the fume hood.
-
Aliquotting: Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to the weigh boat. Perform this action slowly and close to the balance pan to minimize aerosolization.
-
Container Sealing: Immediately and securely close the main stock container. This is a critical step to prevent absorption of atmospheric moisture, as N-oxides are often hygroscopic.[4][5]
-
Cleanup: Wipe the spatula clean with a solvent-dampened wipe (e.g., isopropanol). Dispose of the wipe and any used weigh paper into a designated solid hazardous waste container.
-
Documentation: Record the dispensed amount in the laboratory notebook.
Protocol: Preparation of Solutions
-
Pre-Solubilization Setup: Place the weighed solid (in its vial or beaker) inside the fume hood. Add a magnetic stir bar if required.
-
Solvent Addition: Add the desired solvent to the vessel containing the compound. Do not add the solid to the solvent, as this can increase the chance of splashing and dust generation.
-
Dissolution: If necessary, stir the mixture to facilitate dissolution. Avoid vigorous heating. If gentle warming is required, use a water bath and do not exceed 50°C, given the potential for thermal decomposition of N-oxides.[6]
-
Transfer: Once dissolved, the solution can be transferred via pipette or a sealed addition funnel as required by the experimental procedure.
-
Final Cleanup: Rinse any non-disposable equipment (spatula, beakers) with a small amount of clean solvent, and pour the rinsate into the appropriate hazardous liquid waste container.
Guidelines for Chemical Storage
Proper storage is essential for maintaining the chemical's integrity and for laboratory safety.
-
Location: Store in a dedicated, ventilated cabinet for reactive or toxic chemicals. Do not store on open benches.
-
Conditions: The storage area must be cool, dry, and dark.[1][8]
-
Moisture Protection: Due to the hygroscopic nature of N-oxides, store the compound in a tightly sealed container.[12] For long-term storage, placing the primary container inside a desiccator containing a drying agent (e.g., Drierite) is strongly recommended.
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[6][8] Store away from heat sources, sparks, or open flames.[1]
-
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate GHS hazard pictograms.
Emergency & Spill Response Protocols
Immediate and correct response to an emergency can significantly mitigate harm.
Emergency Response Workflow
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if easy to do so. Seek immediate medical attention.[1][9]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][9]
-
Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Spill Cleanup
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.[3][8]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood or large quantity):
-
Evacuate the laboratory immediately and alert personnel in adjacent areas.
-
Close the laboratory door and prevent re-entry.
-
Notify your institution's Environmental Health & Safety (EHS) department and emergency services.
-
Do not attempt to clean up the spill yourself. Wait for trained emergency responders.[1]
-
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes excess reagent, contaminated spill cleanup materials, and used weighing papers. Collect in a clearly labeled, sealed, and puncture-proof container.
-
Liquid Waste: This includes reaction mother liquors and solvent rinses. Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.
-
Disposal Procedure: All waste must be disposed of through your institution's EHS department, following all local, state, and federal regulations.[6] Do not pour any amount of this chemical or its solutions down the drain.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. durhamtech.edu [durhamtech.edu]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 3,5-Dibromo-4-methoxypyridine, 98% | Fisher Scientific [fishersci.ca]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. combi-blocks.com [combi-blocks.com]
The Emerging Role of 3,5-Dibromo-4-methoxypyridine 1-oxide in Advanced Materials: A Guide for Researchers
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the dynamic landscape of materials science, the quest for novel molecular architectures with tailored functionalities is paramount. 3,5-Dibromo-4-methoxypyridine 1-oxide emerges as a compelling, yet underexplored, candidate for the design and synthesis of next-generation materials. Its unique combination of a pyridine N-oxide core, strategically positioned bromine atoms, and a methoxy group offers a versatile platform for creating materials with tunable electronic, optical, and structural properties. This guide provides an in-depth exploration of the potential applications of this compound, complete with detailed protocols to empower researchers in their pioneering investigations.
The pyridine N-oxide moiety provides a strong coordination site for metal ions, making it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The bromine atoms serve as reactive handles for cross-coupling reactions, enabling the formation of extended π-conjugated systems relevant for organic electronics. Furthermore, the interplay between the electron-donating methoxy group and the electron-withdrawing N-oxide and bromine substituents creates a unique electronic profile, potentially leading to interesting photophysical properties.
PART 1: CORE APPLICATIONS IN MATERIALS SCIENCE
Building Block for Luminescent Coordination Polymers
The N-oxide group of this compound is a hard donor, exhibiting a strong affinity for a variety of metal ions, including lanthanides and transition metals. This characteristic, combined with the potential for halogen bonding interactions from the bromine atoms, makes it an ideal ligand for constructing coordination polymers with intriguing photoluminescent properties.[1][2] The methoxy group can further influence the electronic structure and, consequently, the emission characteristics of the resulting materials.
Causality Behind Experimental Choices: The selection of metal ions (e.g., Eu³⁺, Tb³⁺ for red and green emission, respectively, or Zn²⁺, Cd²⁺ for blue emission) and the control of reaction conditions (solvent, temperature, and stoichiometry) are critical for directing the self-assembly process and achieving desired network dimensionalities and luminescent quantum yields. The bromine atoms can participate in secondary interactions, influencing the crystal packing and potentially modulating the photophysical properties.
Experimental Protocol 1: Synthesis of a Europium-Based Luminescent Coordination Polymer
Objective: To synthesize a one-dimensional coordination polymer exhibiting characteristic red luminescence from Eu³⁺ ions, using this compound as the primary organic ligand.
Materials:
-
This compound (98%)
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) (99.9%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol, absolute
-
Diethyl ether
Equipment:
-
Small-scale pressure-resistant glass vials (5-10 mL)
-
Oven
-
Schlenk line or glovebox for inert atmosphere (optional but recommended)
-
Centrifuge
-
Fluorescence spectrometer
Procedure:
-
Ligand and Metal Salt Preparation: In a typical synthesis, dissolve this compound (0.028 g, 0.1 mmol) in 2 mL of DMF in a 10 mL glass vial. In a separate vial, dissolve Europium(III) nitrate hexahydrate (0.045 g, 0.1 mmol) in 2 mL of ethanol.
-
Assembly: Carefully layer the ethanolic solution of the metal salt onto the DMF solution of the ligand.
-
Crystallization: Seal the vial and place it in an oven pre-heated to 80°C. Maintain this temperature for 48 hours to allow for slow evaporation and crystallization.
-
Isolation and Washing: After cooling to room temperature, colorless, needle-like crystals should be visible. Decant the mother liquor and wash the crystals three times with 5 mL of fresh DMF, followed by three washes with 5 mL of ethanol to remove any unreacted starting materials.
-
Drying: Dry the resulting crystals under vacuum for 12 hours.
Characterization: The obtained coordination polymer can be characterized by single-crystal X-ray diffraction to determine its structure, and its photoluminescent properties (excitation and emission spectra) can be measured using a fluorescence spectrometer.
Expected Outcome: A one-dimensional chain structure where Eu³⁺ ions are bridged by the N-oxide group of the ligand. Upon excitation in the UV region (corresponding to the ligand's absorption), the material is expected to exhibit sharp emission peaks in the red region, characteristic of Eu³⁺ f-f transitions.
Precursor for π-Conjugated Materials in Organic Electronics
The two bromine atoms on the pyridine ring of this compound are ideal leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This reactivity allows for the systematic extension of the π-conjugated system by introducing aromatic or acetylenic units. The resulting materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3]
Causality Behind Experimental Choices: The choice of the cross-coupling reaction and the coupling partner will determine the final structure and electronic properties of the resulting polymer or oligomer. For instance, coupling with boronic acids (Suzuki reaction) can introduce aryl groups, leading to materials with tunable HOMO/LUMO levels. The N-oxide group can be retained to influence solubility and film-forming properties or can be deoxygenated at a later stage if the parent pyridine structure is desired.
Experimental Protocol 2: Synthesis of a π-Conjugated Polymer via Suzuki Polycondensation
Objective: To synthesize a soluble, π-conjugated polymer by Suzuki polycondensation of this compound with a diboronic ester.
Materials:
-
This compound (98%)
-
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Schlenk flask and Schlenk line
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Soxhlet extraction apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask, combine this compound (283 mg, 1.0 mmol), 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (394 mg, 1.0 mmol), and potassium carbonate (552 mg, 4.0 mmol).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol) to the flask.
-
Solvent and Degassing: Add a mixture of anhydrous toluene (20 mL) and DMF (5 mL). Degas the mixture by three freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to 90°C under a nitrogen atmosphere and stir vigorously for 72 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into 200 mL of vigorously stirring methanol. A solid precipitate should form.
-
Purification: Collect the crude polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform. The chloroform fraction will contain the desired polymer.
-
Isolation: Concentrate the chloroform solution using a rotary evaporator and precipitate the polymer again in methanol. Collect the final polymer by filtration and dry under vacuum.
Characterization: The polymer's molecular weight can be determined by gel permeation chromatography (GPC). Its optical and electrochemical properties can be investigated using UV-Vis and fluorescence spectroscopy, and cyclic voltammetry, respectively.
Expected Outcome: A soluble, dark-colored polymer. The UV-Vis absorption spectrum should show a broad absorption band in the visible region, indicative of a π-conjugated system. The polymer solution is expected to be fluorescent.
PART 2: VISUALIZATION OF KEY CONCEPTS
Diagram 1: Synthesis of a Luminescent Coordination Polymer
Caption: Workflow for the synthesis and characterization of a luminescent coordination polymer.
Diagram 2: Suzuki Polycondensation Pathway
Caption: Schematic of the Suzuki polycondensation reaction to form a π-conjugated polymer.
PART 3: DATA PRESENTATION
| Property | This compound | Expected Europium Coordination Polymer | Expected π-Conjugated Polymer |
| Appearance | White to off-white solid | Colorless crystals | Dark-colored solid |
| Solubility | Soluble in DMF, DMSO | Insoluble in common solvents | Soluble in chloroform, THF |
| Key Functional Groups | Pyridine N-oxide, C-Br, C-O-C | Coordinated N-oxide | Extended π-conjugated backbone |
| Primary Application | Ligand, Monomer | Luminescent Material | Organic Semiconductor |
| Characterization | NMR, IR, Mass Spec[4][5] | SC-XRD, Photoluminescence | GPC, UV-Vis, CV |
Conclusion and Future Outlook
This compound stands as a promising, yet largely untapped, resource for the materials science community. Its rich chemical functionality provides a foundation for the development of a diverse range of materials, from luminescent coordination polymers to semiconducting π-conjugated systems. The protocols detailed herein offer a starting point for researchers to explore the potential of this versatile building block. Future investigations could focus on the synthesis of 2D and 3D coordination polymers for sensing or catalysis, the development of copolymers for fine-tuning optoelectronic properties, and the exploration of its derivatives in medicinal chemistry and drug development. The continued exploration of such multifunctional molecules will undoubtedly pave the way for exciting advancements in materials science.
References
- 1. N-oxide-4,4′-bipyridine, a forgotten ligand in coordination chemistry: structure–photoluminescence property relationships in 2D and 1D lead-coordination polymers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Transition metal oxides for organic electronics: energetics, device physics and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5-DIBROMO-4-METHOXYPYRIDINE-N-OXIDE(650140-84-4) 1H NMR spectrum [chemicalbook.com]
- 5. 3,5-DibroMo-4-Methoxy-pyridine(25813-24-5) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dibromo-4-methoxypyridine 1-oxide
Welcome to the technical support center for the synthesis of 3,5-Dibromo-4-methoxypyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is rooted in mechanistic understanding and practical, field-tested experience.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a two-step route starting from 4-methoxypyridine. The first step is the N-oxidation of 4-methoxypyridine to form 4-methoxypyridine 1-oxide. The second step involves the electrophilic bromination of the N-oxide at the 3 and 5 positions. The electron-donating methoxy group and the N-oxide functionality activate the pyridine ring, making it susceptible to bromination. However, this increased reactivity also presents challenges in controlling the reaction to achieve a high yield of the desired product.
Below is a general workflow for the synthesis:
Caption: General two-step synthesis workflow for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each problem is followed by potential causes and actionable solutions.
Issue 1: Low Yield of 4-methoxypyridine 1-oxide (Step 1)
Question: My N-oxidation of 4-methoxypyridine is resulting in a low yield. What could be the cause and how can I improve it?
Answer:
Low yields in the N-oxidation step are typically due to incomplete reaction, degradation of the product, or issues with the oxidizing agent. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Inactive or Insufficient Oxidizing Agent.
-
Explanation: Peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) can degrade over time, especially if not stored properly. Hydrogen peroxide solutions can also lose their potency.
-
Solution:
-
Use a fresh bottle of m-CPBA or titrate your existing stock to determine its purity.
-
When using hydrogen peroxide, ensure it is a stabilized solution and consider using a slight excess.[1][2] A common method involves using 30% H2O2 in acetic acid.[3]
-
Consider alternative, more stable oxidizing agents like urea-hydrogen peroxide (UHP) or sodium percarbonate.[4]
-
-
-
Cause 2: Suboptimal Reaction Temperature.
-
Explanation: The oxidation of pyridines is an exothermic process. If the temperature is too high, it can lead to side reactions or degradation of the N-oxide. If it's too low, the reaction may be too slow and not go to completion.
-
Solution:
-
Maintain the reaction temperature between 70-80°C when using H2O2/acetic acid.[2]
-
For m-CPBA, the reaction is often carried out at room temperature, but gentle heating to 40-50°C can sometimes improve the reaction rate. A patent for a similar synthesis suggests a reaction temperature of 20-25°C for 24 hours.[5]
-
-
-
Cause 3: Inefficient Work-up and Product Isolation.
-
Explanation: Pyridine N-oxides can be quite polar and water-soluble, leading to losses during aqueous work-up.
-
Solution:
-
After the reaction, neutralize the excess acid carefully with a base like sodium carbonate or sodium bicarbonate.
-
Instead of multiple water washes, consider extracting the product with a more polar solvent like chloroform or dichloromethane.
-
If the product is highly water-soluble, consider concentrating the aqueous layer and extracting multiple times.
-
-
Issue 2: Complex Mixture of Products in the Bromination Step (Step 2)
Question: After bromination of 4-methoxypyridine 1-oxide, my NMR shows a mixture of mono-brominated, di-brominated, and possibly other byproducts. How can I improve the selectivity for the 3,5-dibromo product?
Answer:
The formation of a product mixture during bromination is a common challenge due to the high reactivity of the 4-methoxypyridine 1-oxide. Controlling the stoichiometry and reaction conditions is key.
-
Cause 1: Over- or Under-bromination.
-
Explanation: The electron-donating methoxy and N-oxide groups strongly activate the ring towards electrophilic substitution. Using too much brominating agent can lead to tri-brominated species, while too little will result in mono-brominated products.
-
Solution:
-
Carefully control the stoichiometry of the brominating agent. A molar ratio of slightly over 2.0 equivalents of bromine (e.g., 2.1-2.2 equivalents) to 1.0 equivalent of the N-oxide is a good starting point.
-
Add the brominating agent slowly and portion-wise to the reaction mixture to maintain control over the reaction rate and temperature.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
-
Cause 2: Harsh Reaction Conditions.
-
Explanation: High temperatures or highly acidic conditions can lead to decomposition of the N-oxide or other side reactions.
-
Solution:
-
Perform the bromination at a lower temperature. Starting at 0°C and slowly allowing the reaction to warm to room temperature is a common strategy.
-
Consider using a milder brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[6]
-
-
-
Cause 3: Formation of Isomers.
-
Explanation: While the 3 and 5 positions are electronically favored, some bromination might occur at the 2 or 6 positions, especially if the reaction is not well-controlled.
-
Solution:
-
The choice of solvent can influence regioselectivity. Acetic acid is a common solvent for bromination and can help to control the reaction.
-
Purification by column chromatography is often necessary to separate the desired 3,5-dibromo isomer from other isomers.[6]
-
-
Caption: Troubleshooting flowchart for the bromination step.
Issue 3: Product Decomposition During Work-up or Purification
Question: I seem to be losing my product during the work-up and purification steps. Is this compound unstable?
Answer:
Pyridine N-oxides can be sensitive to certain conditions, and care must be taken during work-up and purification.
-
Cause 1: Exposure to Strong Acids or Bases.
-
Explanation: While the N-oxide is stable under many conditions, prolonged exposure to strong acids or bases, especially at elevated temperatures, can cause decomposition.
-
Solution:
-
Neutralize the reaction mixture carefully and avoid large excesses of acid or base.
-
Use a buffered solution for washing if necessary.
-
-
-
Cause 2: Thermal Instability.
-
Explanation: Some N-oxides can be thermally labile. Overheating during solvent removal or purification can lead to degradation.
-
Solution:
-
Remove solvents under reduced pressure at a moderate temperature (e.g., < 40°C).
-
If purification by distillation is attempted, use high vacuum to keep the distillation temperature as low as possible. However, column chromatography is generally the preferred method for purification.
-
-
-
Cause 3: Photodecomposition.
-
Explanation: Some pyridine N-oxide derivatives are known to be light-sensitive.[7]
-
Solution:
-
Protect the reaction mixture and the isolated product from direct light by using amber glassware or by covering the glassware with aluminum foil.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material? Should I start from 4-methoxypyridine or 3,5-dibromopyridine?
A1: Starting from 4-methoxypyridine is generally the recommended route. The N-oxidation of 4-methoxypyridine is a well-established reaction.[5][8] The subsequent bromination is directed by both the methoxy group and the N-oxide. Starting with 3,5-dibromopyridine would require a nucleophilic substitution to introduce the methoxy group, which can be challenging and may require harsh conditions.[9] Following this with N-oxidation of the electron-deficient 3,5-dibromo-4-methoxypyridine would be more difficult than the oxidation of the electron-rich 4-methoxypyridine.
Q2: Which oxidizing agent is best for the N-oxidation step?
A2: Both m-CPBA and hydrogen peroxide in acetic acid are effective.[3][5]
-
m-CPBA: Often gives cleaner reactions and is easier to handle on a small scale. However, it is more expensive and can be less stable.
-
H2O2/Acetic Acid: A cost-effective and potent oxidizing system, well-suited for larger scale reactions. The reaction needs careful temperature control. For initial attempts, m-CPBA might offer a more straightforward reaction profile.
Q3: What are the expected NMR chemical shifts for this compound?
Q4: Can I perform the N-oxidation and bromination in a one-pot procedure?
A4: A one-pot procedure is theoretically possible but can be challenging to optimize. One-pot oxidation and bromination have been reported for other pyridine N-oxides. However, the oxidizing agent from the first step could react with the brominating agent in the second step, leading to unwanted side reactions and reduced yield. A stepwise approach with isolation of the intermediate 4-methoxypyridine 1-oxide is recommended for better control and higher overall yield, especially during initial optimizations.
Q5: How can I confirm the formation of the N-oxide?
A5: The formation of the N-oxide can be confirmed by several analytical techniques:
-
Mass Spectrometry: Look for the molecular ion peak corresponding to the mass of the starting material + 16 amu.
-
NMR Spectroscopy: The proton signals of the pyridine ring typically shift downfield upon N-oxidation.
-
IR Spectroscopy: The N-O stretching vibration appears as a strong band in the region of 1200-1300 cm⁻¹.
Optimized Experimental Protocol
This protocol is a suggested starting point based on established procedures for similar compounds. Optimization may be required.
Step 1: Synthesis of 4-methoxypyridine 1-oxide
-
To a solution of 4-methoxypyridine (1.0 eq.) in dichloromethane (DCM, ~10 mL per gram of pyridine), cool the mixture to 0°C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq.) portion-wise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.[5]
-
Monitor the reaction by TLC (e.g., 10% Methanol in DCM).
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methoxypyridine 1-oxide, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-methoxypyridine 1-oxide (1.0 eq.) in glacial acetic acid (~15 mL per gram).
-
Cool the solution to 0°C.
-
Slowly add a solution of bromine (2.1 eq.) in glacial acetic acid dropwise.
-
After the addition, allow the mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Pour the reaction mixture into ice water and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with a 10% sodium thiosulfate solution to remove any remaining bromine, then wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
| Parameter | Recommended Condition | Rationale |
| N-Oxidation Reagent | m-CPBA (~1.5 eq.) | Cleaner reaction profile, good for optimization.[3][5] |
| N-Oxidation Temp. | 0°C to Room Temp. | Controls exothermicity, prevents degradation.[5] |
| Bromination Reagent | Bromine (2.1 eq.) in Acetic Acid | Effective for dibromination, solvent choice aids control. |
| Bromination Temp. | 0°C to Room Temp. | Minimizes side reactions and isomer formation. |
| Purification | Column Chromatography | Essential for separating the desired product from byproducts.[6] |
References
- 1. A New Convenient Synthesis of Pyridine-N-oxides [ccspublishing.org.cn]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. N-oxide synthesis by oxidation [organic-chemistry.org]
- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Failed Reactions Involving 3,5-Dibromo-4-methoxypyridine 1-oxide
Welcome to the technical support center for 3,5-Dibromo-4-methoxypyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we address common challenges and provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, ensuring your success in the lab.
Frequently Asked Questions (FAQs)
Section 1: General Handling and Stability
Question 1: My reaction is yielding a complex mixture of unidentified byproducts. Could the starting material, this compound, be degrading?
Answer: Yes, decomposition of the starting material is a plausible cause. While this compound is generally stable, pyridine N-oxides can be susceptible to degradation under certain conditions.[1]
-
Thermal Instability: Prolonged heating at high temperatures can lead to decomposition. It is advisable to monitor the reaction temperature closely and avoid excessive heat.
-
Acidic/Basic Conditions: Strong acidic or basic conditions can promote side reactions. The N-oxide functionality can be removed under certain reductive conditions, or the pyridine ring can undergo unexpected rearrangements.[2]
-
Photoreactivity: Some pyridine N-oxides exhibit phototropic properties, meaning they can undergo chemical changes upon exposure to light.[3] It is good practice to protect reactions from direct light, especially if they are running for extended periods.
Troubleshooting Workflow for Starting Material Integrity:
References
- 1. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 3,5-Dibromo-4-methoxypyridine 1-oxide
Welcome to the technical support center for the synthesis and optimization of 3,5-Dibromo-4-methoxypyridine 1-oxide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, enabling you to troubleshoot and optimize your reactions effectively.
The synthesis of this compound is typically not a single-step process. A robust and common approach involves a two-step sequence: first, a nucleophilic aromatic substitution (SNAr) to install the methoxy group, followed by N-oxidation of the pyridine ring. This guide is structured around this pathway.
Proposed Synthetic Workflow
The following diagram outlines the logical flow for the synthesis, starting from a commercially available precursor, 3,5-Dibromo-4-chloropyridine.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Step 1: Methoxylation of 3,5-Dibromo-4-chloropyridine
Question 1: My methoxylation reaction is sluggish or incomplete, with significant starting material remaining. What are the likely causes and how can I fix it?
Answer: This is a common issue in SNAr reactions. Several factors could be at play:
-
Insufficient Reagent Activity: The nucleophilicity of your methoxide source is critical. If you are generating it in situ from methanol and a base like sodium hydride (NaH) or sodium metal, ensure the base is fresh and the methanol is anhydrous. Pre-formed, commercial sodium methoxide is often more reliable.
-
Temperature: SNAr reactions on electron-deficient rings like pyridines are activated by heat. If you are running the reaction at room temperature, it will likely be very slow. Heating is necessary. A typical starting point is 70-90 °C.[1]
-
Solvent Choice: The solvent must be polar aprotic to solvate the sodium cation without protonating the highly basic methoxide. N,N-Dimethylformamide (DMF) is an excellent choice.[1] While methanol can be used as both solvent and reagent source, high temperatures can generate significant vapor pressure.
-
Moisture: Water will quench the sodium methoxide, reducing its effective concentration and halting the reaction. Ensure all glassware is flame-dried and solvents are anhydrous.
Recommended Solution Pathway:
-
Verify Reagents: Use fresh, anhydrous DMF and a reliable source of sodium methoxide (e.g., commercial grade or freshly prepared).
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be mindful of the solvent's boiling point.
-
Increase Reagent Stoichiometry: If the issue persists, increase the equivalents of sodium methoxide from a typical 1.1-1.5 eq. to 2.0 eq. to ensure it is not the limiting factor.
Question 2: I am observing side products in my methoxylation reaction. What could they be?
Answer: While the 4-position is highly activated towards substitution, side reactions can occur.
-
Reaction at Bromine Positions: Although C-Br bonds are less reactive to SNAr than the C-Cl bond in this activated system, prolonged heating at very high temperatures could potentially lead to minor substitution at the 3 or 5 positions. This is generally unfavorable.
-
Degradation: Pyridine rings can be sensitive to harsh basic conditions at high temperatures. If your solution turns dark brown or black quickly, degradation may be occurring.
To mitigate this, use the lowest effective temperature and avoid excessively long reaction times once the starting material is consumed.
Step 2: N-Oxidation of 3,5-Dibromo-4-methoxypyridine
Question 3: The yield of my N-oxide product is low after the oxidation step. How can I improve it?
Answer: Low yield in N-oxidation is often related to the choice of oxidant, reaction temperature, and workup procedure.
-
Oxidant Choice and Concentration: Hydrogen peroxide (H₂O₂) is a common and cost-effective oxidant. Using it in an acidic solvent like acetic acid or trifluoroacetic acid is standard.[2] The concentration of H₂O₂ is important; 30-35% aqueous solution is typical. Using a more potent oxidant like meta-Chloroperoxybenzoic acid (m-CPBA) can sometimes improve yields for deactivated rings, but may also increase side reactions.
-
Temperature Control: This reaction is exothermic. The initial addition of H₂O₂ should be done at a controlled temperature (e.g., 40-50 °C) to manage the exotherm. After the addition, the reaction is typically maintained at a higher temperature (e.g., 70-80 °C) to drive it to completion.[2] Insufficient heating may lead to an incomplete reaction, while excessive temperature can cause decomposition of the N-oxide product or the peroxide.
-
Reaction Time: Monitor the reaction closely. A typical duration is between 1 to 16 hours, depending on the scale and temperature.[2][3]
Optimization Table: N-Oxidation Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (Aggressive) | Rationale & Notes |
| Starting Material | 3,5-Dibromo-4-methoxypyridine | 3,5-Dibromo-4-methoxypyridine | - |
| Oxidant | 30% H₂O₂ (2.5 eq.) | m-CPBA (1.5 eq.) | H₂O₂ is cheaper but may require higher temps. m-CPBA is more reactive at lower temps but more expensive. |
| Solvent | Acetic Acid | Dichloromethane (DCM) | Acetic acid activates the H₂O₂. DCM is standard for m-CPBA reactions. |
| Temperature | 40-80 °C | 0 °C to Room Temp | Temperature control is crucial to prevent runaway reactions and product degradation.[2] |
| Typical Yield | 85-95% | >90% | Yields are highly dependent on substrate and precise conditions. Based on analogous reactions.[2] |
Question 4: My final product is difficult to purify. What are the common impurities from the N-oxidation step?
Answer: The primary impurity is usually unreacted starting material (the parent pyridine). Other possibilities include:
-
De-brominated Species: Under harsh oxidative or acidic conditions, you might observe some loss of the bromine atoms.
-
Ring-Opened Products: This is rare but can occur with excessive heat and strong oxidants.
Purification Strategy:
-
Workup: After the reaction, the mixture is typically quenched by pouring it into cold water or onto ice. This precipitates the product and dilutes the acid.[2]
-
Neutralization: The pH is adjusted to neutral (pH ≈ 7) using a base like sodium carbonate or sodium hydroxide to ensure the N-oxide is in its neutral form for extraction.
-
Filtration/Extraction: The solid product can be collected by filtration and washed thoroughly with water.[2] If it does not precipitate cleanly, it can be extracted with a suitable organic solvent like dichloromethane or chloroform.
-
Recrystallization: The crude product can often be purified by recrystallization from a solvent like ethanol or acetone.
Question 5: What are the key safety considerations for this synthesis?
Answer:
-
Peroxides: Hydrogen peroxide and m-CPBA are strong oxidizers. Avoid contact with metals and organic materials that can catalyze their decomposition. Reactions should be conducted behind a blast shield, especially on a larger scale.
-
Acids: Acetic acid and especially trifluoroacetic acid are corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reactions: The N-oxidation step can be highly exothermic. Add the oxidant slowly and with efficient stirring and cooling to maintain control of the internal temperature.
Detailed Experimental Protocols
The following are representative protocols based on established literature procedures for analogous transformations. They should be adapted and optimized for your specific setup.
Protocol 1: Synthesis of 3,5-Dibromo-4-methoxypyridine
This protocol is adapted from analogous procedures for methoxylation of halopyridines.[1]
-
To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-Dibromo-4-chloropyridine (1.0 eq.).
-
Add anhydrous DMF to create a ~0.5 M solution.
-
Add sodium methoxide (1.5 eq.) portion-wise at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Upon completion, cool the mixture to room temperature and slowly pour it into a beaker containing ice water.
-
A precipitate should form. Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove DMF and salts.
-
Dry the solid under vacuum to yield the crude product, which can be used directly in the next step or purified further by recrystallization.
Protocol 2: Synthesis of this compound
This protocol is based on the N-oxidation of 3,5-dibromopyridine.[2]
-
In a round-bottom flask, dissolve 3,5-Dibromo-4-methoxypyridine (1.0 eq.) in glacial acetic acid.
-
Warm the solution to 40-50 °C with stirring.
-
Slowly add 30% aqueous hydrogen peroxide (2.5 eq.) dropwise via an addition funnel, ensuring the internal temperature does not exceed 60 °C.
-
After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice.
-
Stir for 10-15 minutes. A solid precipitate of the N-oxide should form.
-
Neutralize the mixture to pH 7 by the slow addition of a saturated aqueous sodium carbonate solution.
-
Collect the off-white solid product by vacuum filtration.
-
Wash the solid extensively with cold water and then dry under vacuum.
References
Technical Support Center: Navigating the Chemistry of 3,5-Dibromo-4-methoxypyridine 1-oxide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3,5-Dibromo-4-methoxypyridine 1-oxide. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the stability, reactivity, and potential degradation pathways of this versatile heterocyclic compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary for successful experimentation.
Section 1: Frequently Asked Questions - Understanding Core Stability and Reactivity
This section addresses fundamental questions regarding the intrinsic chemical nature of this compound.
Q1: What are the primary factors that can compromise the stability of this compound during experiments or storage?
A1: The stability of this compound is primarily influenced by three factors: light, heat, and the presence of strong acids or reducing agents.
-
Photostability: Pyridine N-oxides as a class are known to be photosensitive.[1] Exposure to UV light can induce complex rearrangements, including the formation of oxaziridine-like intermediates, which can lead to ring-cleavage or expansion products.[1] Therefore, all reactions and storage should be performed in vessels protected from light (e.g., amber vials or foil-wrapped flasks).
-
Thermal Stability: While the pyridine core is robust, the N-O bond is a potential point of weakness at elevated temperatures.[2][3] Prolonged heating above 90-100°C can risk thermal decomposition, which may manifest as reaction darkening or the formation of intractable tar. The specific decomposition temperature can be influenced by the solvent and other reagents present.
-
Chemical Stability: The N-oxide group can be readily reduced (deoxygenated) to the parent pyridine by various reagents, including trace metal catalysts, phosphines, or even some acidic conditions in the presence of a reductant.[4][5] The methoxy group is generally stable but can be susceptible to cleavage under harsh acidic conditions (e.g., refluxing with HBr or HI).
Q2: How does the N-oxide functionality uniquely influence the reactivity of the substituted pyridine ring?
A2: The N-oxide group is not merely a passive functionality; it fundamentally alters the electronic properties of the pyridine ring through a "push-pull" mechanism.[6]
-
Activation towards Nucleophiles: The positively charged nitrogen atom (N+) strongly withdraws electron density from the ring, particularly from the C2 and C6 positions (ortho to the nitrogen). This makes these positions highly susceptible to nucleophilic aromatic substitution (SNAr).[7]
-
Activation towards Electrophiles: The negatively charged oxygen atom (O-) can donate electron density back into the ring via resonance, primarily to the C4 position (para). This makes the 4-position highly activated towards electrophilic attack.[8] In this compound, this position is already substituted, which has significant implications for further functionalization (see Troubleshooting).
-
Dipolar Nature: The N+-O- bond is highly polar, which increases the compound's polarity and its ability to form strong hydrogen bonds, affecting its solubility and chromatographic behavior.[9]
Q3: What are the most probable degradation pathways I should anticipate during a typical reaction?
A3: In a standard synthetic context (e.g., heating with a nucleophile), the three most common unintended pathways are:
-
Deoxygenation: Formation of 3,5-Dibromo-4-methoxypyridine. This is often a major byproduct if reaction conditions are not carefully controlled, especially if any reducing species are present.
-
Nucleophilic Displacement of Bromine: A nucleophile may displace one or both of the bromine atoms at the C3 or C5 positions.
-
Nucleophilic Attack at C2/C6: Due to activation by the N-oxide group, nucleophilic attack can also occur at the unsubstituted C2 or C6 positions, leading to unexpected isomers.
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This guide provides a problem-and-solution framework for challenges you may encounter in the laboratory.
| Issue | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Yield of Desired Product | Incomplete Reaction: Insufficient temperature or reaction time. | Cautiously increase the temperature in 5-10°C increments or extend the reaction time. Monitor closely by TLC or LC-MS to avoid decomposition. |
| Degradation: Reaction conditions are too harsh (e.g., excessive heat, wrong pH). | Protect the reaction from light. Run the reaction under an inert atmosphere (N2 or Ar) to prevent oxidative degradation. If thermal decomposition is suspected, attempt the reaction at a lower temperature for a longer duration. | |
| Presence of a Major, Less Polar Side Product | Deoxygenation: The N-oxide has been reduced to the parent pyridine. This can be caused by trace metals, certain solvents (e.g., aged THF with peroxides), or reagents with reducing properties. | Confirmation: The deoxygenated product will have a higher Rf value on TLC. Solution: Use freshly distilled/high-purity solvents. If using a metal catalyst for a cross-coupling, consider that it may also catalyze deoxygenation. Reagents like PPh3 or PCl3 are known to cause this and should be avoided unless intended.[5] |
| Formation of Multiple Isomeric Products | Competing Nucleophilic Attack: The nucleophile may be reacting at the C2/C6 positions in addition to or instead of the intended site. The N-oxide activates the C2/C6 positions for SNAr.[7] | Analysis: Use 1H NMR to identify the substitution pattern. Solution: Modifying the solvent or temperature can alter regioselectivity. In some cases, sterically bulky nucleophiles may favor one position over another. Consider if a different synthetic route is necessary to achieve the desired isomer. |
| Reaction Mixture Turns Dark Brown or Black | Thermal Decomposition: The reaction temperature is too high, leading to polymerization or charring. Pyridine N-oxides can have limited thermal stability.[2][10] | Immediately reduce the heat. It is crucial to establish the lowest effective temperature for your transformation. For future experiments, consider microwave-assisted synthesis, which allows for rapid, controlled heating to minimize the time spent at high temperatures. |
| Unexpected Loss of the Methoxy Group | Nucleophilic Demethylation: Strong nucleophiles (e.g., thiolates, iodides) can demethylate the methoxy group to yield a hydroxypyridine derivative. | If demethylation is observed, consider using a weaker nucleophile or protecting the methoxy group if it's not the intended reaction site. Alternatively, use lower reaction temperatures. |
Section 3: Key Experimental Protocols
Protocol 1: TLC Monitoring for Degradation Pathways
This protocol allows for the rapid, qualitative assessment of reaction progress and the identification of common degradation products.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Mobile Phase: A starting point is 30:70 Ethyl Acetate/Hexane. Adjust polarity as needed.
-
Visualization: UV lamp (254 nm).
Procedure:
-
On a single TLC plate, spot the following:
-
Lane 1 (Reference): A dilute solution of the starting material, this compound.
-
Lane 2 (Co-spot): A combined spot of the starting material and the reaction mixture.
-
Lane 3 (Reaction): A sample of your reaction mixture.
-
-
Develop the plate in the chosen mobile phase until the solvent front is ~1 cm from the top.
-
Dry the plate and visualize under a UV lamp.
Interpretation:
-
Starting Material (SM): Will appear as a distinct spot in Lane 1.
-
Deoxygenated Product: If present, will appear as a new, less polar spot (higher Rf) than the SM.
-
Hydroxypyridine Product (from demethylation): If present, will appear as a new, more polar spot (lower Rf) that may streak.
-
Complete Reaction: The spot corresponding to the SM in Lane 3 will be absent.
Protocol 2: Sample Preparation for LC-MS Analysis
LC-MS is a powerful tool for identifying the exact mass of potential products and byproducts.
-
Quench Reaction: Take a small aliquot (~5-10 µL) of the reaction mixture.
-
Dilute: Dilute the aliquot in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The solvent should be compatible with your LC-MS mobile phase.
-
Filter: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Analyze: Inject the filtered sample into the LC-MS system.
-
Data Interpretation: Look for the expected mass-to-charge ratios (m/z) for the key species:
-
Starting Material: [M+H]+ for C6H5Br2NO2 ≈ 283.87
-
Deoxygenated Product: [M+H]+ for C6H5Br2NO ≈ 267.87
-
Monosubstituted Product (e.g., with -OH): [M+H]+ for C5H3Br2NO2 ≈ 269.85 (after demethylation)
-
Section 4: Visualized Degradation & Reaction Pathways
The following diagrams illustrate the key chemical transformations discussed in this guide.
Caption: Simplified photochemical degradation pathway of pyridine N-oxides.[1]
Caption: Competing sites for nucleophilic attack on the pyridine N-oxide core.
Caption: General pathway for the deoxygenation of the N-oxide functionality.[4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.wmich.edu [scholarworks.wmich.edu]
Technical Support Center: Scaling Up Reactions with 3,5-Dibromo-4-methoxypyridine 1-oxide
Welcome to the technical support center for 3,5-Dibromo-4-methoxypyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals who are transitioning reactions involving this versatile building block from laboratory scale to larger preparations. As Senior Application Scientists, we understand that scaling up a reaction is not merely about multiplying reagent quantities. It introduces new challenges in mass and heat transfer, reaction kinetics, and purification. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities successfully.
Part 1: Core Compound Properties & Handling FAQs
This section addresses fundamental questions about the substrate itself, which are critical for safe and effective handling at scale.
Q1: What are the key stability and handling considerations for this compound when working with multi-gram quantities?
A1: this compound is a crystalline solid.[1] While generally stable, its N-oxide functionality makes it hygroscopic, meaning it can absorb moisture from the air.[2] On a small scale, this may be negligible, but on a larger scale, absorbed water can interfere with moisture-sensitive reactions, such as those involving organometallics or certain coupling catalysts.
Expert Insight & Causality:
-
Hygroscopicity: The polar N-O bond readily forms hydrogen bonds with water. When planning a scale-up, it is crucial to handle the material under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator or a dry, well-sealed container.[3][4] Failure to do so can lead to inconsistent reaction initiation times and yields.
-
Thermal Stability: Pyridine N-oxides are generally stable, but prolonged heating at high temperatures can lead to decomposition.[5] Always perform thermal stability testing (e.g., using DSC - Differential Scanning Calorimetry) before attempting a large-scale reaction that requires elevated temperatures, especially if distillation of a solvent is planned.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] For multi-gram quantities, work in a well-ventilated fume hood to avoid inhaling any dust.[4]
Q2: How does the N-oxide group in this compound influence its reactivity in common synthetic transformations?
A2: The N-oxide group is not just a passive spectator; it fundamentally alters the electronic properties of the pyridine ring, making it a unique and powerful synthetic handle.[8]
Expert Insight & Causality:
-
Electronic Activation: The N-oxide oxygen atom is a strong π-donor through resonance, while the positively charged nitrogen is a strong σ-acceptor. This dual nature significantly increases electron density at the 2- and 4-positions of the ring.[9] This makes the ring more susceptible to electrophilic attack at these positions compared to the parent pyridine. For example, nitration of 3,5-dibromopyridine-N-oxide occurs selectively at the 4-position.[10][11]
-
Nucleophilic Substitution: The N-oxide group activates the 2- and 4-positions towards nucleophilic attack, often followed by a deoxygenation step.[12] This provides a synthetic route to substituted pyridines that are otherwise difficult to access.
-
Catalyst Interaction: In transition-metal-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, the N-oxide's oxygen atom and the pyridine nitrogen's lone pair can act as ligands, potentially coordinating to the metal center. This can sometimes inhibit the catalyst.[13] This is a critical consideration during scale-up, as inefficient catalysis becomes more pronounced and costly.
Part 2: Troubleshooting Guide for Scale-Up of Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is one of the most common applications for this substrate. However, scaling this reaction presents several challenges. This section provides direct troubleshooting advice.
Q3: My mono-Suzuki coupling reaction with this compound works well on a 1-gram scale but is sluggish and gives low yields at 50 grams. What's wrong?
A3: This is a classic scale-up problem often rooted in mass and heat transfer limitations, as well as catalyst activity.
Expert Insight & Causality:
-
Mixing and Heterogeneity: At a larger scale, inadequate stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and catalyst decomposition. If your base (e.g., K₂CO₃, Cs₂CO₃) is a solid, ensure vigorous overhead stirring is used to maintain a uniform suspension.[14]
-
Catalyst Deactivation: The pyridine nitrogen can inhibit the palladium catalyst.[13] On a small scale with a higher catalyst loading (in mol%), this effect may be masked. At a larger scale, where you aim for lower catalyst loading for cost reasons, this inhibition becomes a yield-limiting factor.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands create a sterically hindered environment around the palladium center, which physically blocks the pyridine nitrogen from coordinating and poisoning the catalyst.[15]
-
-
Thermal Control: Exotherms from the reaction are harder to dissipate in a larger reactor. A runaway exotherm can degrade the catalyst and starting materials.
-
Solution: Control the addition rate of reagents, particularly the boronic acid or base solution. Use a reactor jacket with a temperature control unit to maintain a consistent internal temperature.
-
Q4: I am observing significant amounts of protodeboronation of my boronic acid and hydro-debromination of my starting material. How can I minimize these side reactions?
A4: These are competing pathways that become more significant with longer reaction times or non-optimal conditions, both common during challenging scale-ups.
Expert Insight & Causality:
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene.[15] It is often base-catalyzed and accelerated by the presence of water.
-
Solution 1: Use boronic esters (e.g., pinacol esters), which are significantly more stable to hydrolysis.[15]
-
Solution 2: Ensure all reagents and solvents are scrupulously dried. Use a base that is less hygroscopic if possible, and grind it to a fine powder to improve reactivity and shorten reaction times.[14]
-
-
Hydro-debromination: This is the replacement of a bromine atom with a hydrogen atom. It can occur via reductive pathways involving catalyst intermediates.
-
Solution: Ensure the reaction is run under a strict inert atmosphere to prevent oxidative degradation of the catalyst, which can lead to palladium black formation and off-cycle reactions. Optimize the reaction temperature; sometimes lowering it slightly can disfavor the decomposition pathways while still allowing the desired coupling to proceed.
-
Q5: How can I selectively synthesize the mono-arylated product without forming the di-arylated byproduct when scaling up?
A5: Achieving mono-selectivity in a di-halogenated system requires precise control over stoichiometry and reaction conditions.
Expert Insight & Causality:
-
Stoichiometry is Key: Use a slight sub-stoichiometric amount of the boronic acid (e.g., 0.95 to 0.98 equivalents). While this means some starting material will remain, it is often easier to separate the mono-product from the starting material than from the di-product.
-
Controlled Addition: Do not add all the boronic acid at once. A slow, controlled addition via a syringe pump allows the first coupling to occur and maintains a low instantaneous concentration of the nucleophile, disfavoring the second, slower coupling reaction.
-
Lower Temperature: The second Suzuki coupling (at the more hindered bromine position) will likely have a higher activation energy. Running the reaction at the lowest possible temperature that still allows for a reasonable rate for the first coupling can significantly enhance selectivity.
Troubleshooting Flowchart
Below is a general workflow for diagnosing a problematic Suzuki-Miyaura coupling scale-up.
Caption: Troubleshooting workflow for Suzuki coupling scale-up.
Part 3: Experimental Protocol & Data
This section provides a concrete example of scaling a mono-Suzuki coupling reaction, highlighting the necessary adjustments.
Representative Reaction: Mono-Arylation of this compound
| Parameter | Lab Scale (1.0 g) | Pilot Scale (50.0 g) | Rationale for Change |
| Starting Material | 1.0 g (3.53 mmol) | 50.0 g (176.7 mmol) | 50x Scale Factor |
| Boronic Acid | 0.95 eq (3.35 mmol) | 0.95 eq (167.9 mmol) | Maintain sub-stoichiometry for mono-selectivity. |
| Pd Catalyst (e.g., Pd₂(dba)₃) | 2 mol% (0.07 mmol) | 1 mol% (1.77 mmol) | Reduce catalyst loading for cost-effectiveness at scale. |
| Ligand (e.g., SPhos) | 4.4 mol% (0.155 mmol) | 2.2 mol% (3.89 mmol) | Ligand:Pd ratio of ~2.2:1 is maintained. |
| Base (K₃PO₄) | 3.0 eq (10.59 mmol) | 3.0 eq (530.1 mmol) | Equivalents remain constant. |
| Solvent (e.g., Dioxane/H₂O) | 20 mL (0.18 M) | 700 mL (0.25 M) | Concentration slightly increased to improve throughput. |
| Temperature | 100 °C | 90 °C | Lower temperature to improve selectivity and control. |
| Addition Method | All at once | Boronic acid added via pump over 1 hr | Control exotherm and maintain low nucleophile concentration. |
| Stirring | Magnetic Stir Bar | Mechanical Overhead Stirrer | Ensure efficient mixing in a larger volume. |
| Work-up | Funnel Extraction | Reactor Quench & Phase Split | Procedures adapted for larger volumes and equipment. |
Step-by-Step Pilot Scale Protocol (50.0 g)
-
Reactor Setup: To a 2L jacketed glass reactor equipped with an overhead stirrer, condenser, thermocouple, and nitrogen inlet, add this compound (50.0 g), K₃PO₄ (finely ground), and the SPhos ligand.
-
Inerting: Seal the reactor and purge with nitrogen for 30 minutes.
-
Solvent Addition: Add the degassed dioxane (650 mL) and water (50 mL) via cannula.
-
Catalyst Addition: Add the Pd₂(dba)₃ catalyst under a positive flow of nitrogen.
-
Heating: Begin stirring and heat the reactor jacket to 95°C to achieve an internal temperature of 90°C.
-
Reagent Addition: Once at temperature, begin the slow addition of a solution of the boronic acid in dioxane (if soluble) via a syringe pump over 1 hour.
-
Monitoring: Monitor the reaction progress every hour by taking a small, quenched sample for LC-MS analysis.
-
Work-up: Once the reaction is complete (typically 4-8 hours), cool the reactor to room temperature. Add ethyl acetate (1L) and water (500 mL). Stir for 15 minutes, then stop stirring and allow the layers to separate.
-
Purification: Drain the lower aqueous layer. Wash the organic layer with brine (2 x 250 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product for further purification (e.g., recrystallization or column chromatography).
Part 4: Visualizing the Mechanism and Challenges
Understanding the catalytic cycle helps in diagnosing problems.
Caption: Suzuki catalytic cycle and catalyst inhibition by the N-oxide.
References
- 1. 3,5-Dibromo-4-methoxypyridine, 98% | Fisher Scientific [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. aksci.com [aksci.com]
- 7. media.laballey.com [media.laballey.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. baranlab.org [baranlab.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 3,5-Dibromo-4-methoxypyridine 1-oxide
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the purification of 3,5-Dibromo-4-methoxypyridine 1-oxide via recrystallization. This document offers troubleshooting advice and answers to frequently asked questions to address specific challenges encountered during the purification process.
Introduction to the Purification Challenge
This compound is a halogenated, heterocyclic N-oxide, a class of compounds with significant applications in medicinal chemistry and materials science. The purity of this compound is paramount for reliable downstream applications and accurate biological testing. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures.
The unique electronic properties of this compound—conferred by the electron-withdrawing N-oxide and bromine substituents and the electron-donating methoxy group—present specific challenges and considerations in selecting an appropriate recrystallization solvent and optimizing the procedure. This guide will walk you through these considerations to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful recrystallization of this compound?
A1: The choice of solvent is the most critical factor. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature (near the solvent's boiling point). Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Q2: I don't have specific solubility data for this compound. How do I choose a starting solvent?
A2: Based on the structure of this compound, which is a polar aromatic compound, polar protic solvents like ethanol or methanol are excellent starting points. A technical guide for the similarly substituted 3,5-Dibromo-4-methoxybenzoic acid suggests ethanol is an effective recrystallization solvent. Additionally, a patent for the closely related 3,5-dibromopyridine-N-oxide indicates it is washed with cold water, suggesting low aqueous solubility. Therefore, a mixed solvent system, such as ethanol/water, is a highly promising option to explore.
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To remedy this, try one of the following:
-
Add more solvent: This will lower the saturation point.
-
Lower the cooling temperature slowly: Rapid cooling can favor oil formation.
-
Use a different solvent or solvent system: A solvent with a lower boiling point might be necessary.
Q4: Crystal formation is very slow or doesn't happen at all. What are the likely causes and solutions?
A4: This is a common issue and can be due to several factors:
-
Too much solvent: The solution may not be saturated enough for crystals to form. Try boiling off some of the solvent to concentrate the solution.
-
Supersaturation: The solution is saturated but requires a nucleation site to initiate crystallization. You can induce crystallization by:
-
Scratching the inside of the flask with a glass rod just below the surface of the liquid.
-
Adding a "seed crystal" of the pure compound.
-
-
Purity of the compound: Highly impure compounds can be difficult to crystallize.
Q5: My recrystallized product is still impure. What went wrong?
A5: This can happen for a few reasons:
-
The cooling was too rapid: Fast cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
The chosen solvent was not ideal: The solvent may have similar solubility properties for both your compound and the impurities. A different solvent or a multi-step purification process might be necessary.
-
Incomplete washing: Ensure the crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.
Troubleshooting Guide
This section provides a more detailed, scenario-based approach to resolving common issues during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Gently heat the solution to evaporate some of the solvent and increase the concentration of the solute. Allow the concentrated solution to cool slowly again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the purified compound. |
| Compound "Oils Out" | 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The solution is too concentrated. 3. The cooling process is too rapid. | 1. Select a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil and add a small amount of additional solvent. 3. Allow the solution to cool more slowly. Consider insulating the flask to slow down the cooling rate. |
| Low Recovery of Purified Product | 1. Too much solvent was used, leading to significant loss of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing the crystals with solvent that is not sufficiently cold. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. 3. Always use ice-cold solvent to wash the collected crystals. |
| Colored Impurities Remain in the Product | 1. The colored impurity has similar solubility to the product in the chosen solvent. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection (Small Scale Test):
-
Place a small amount (e.g., 50 mg) of the crude this compound into a test tube.
-
Add a few drops of ethanol and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Gently heat the test tube. The compound should completely dissolve.
-
Allow the solution to cool to room temperature, then place it in an ice bath. A good yield of crystals should form.
-
If the compound is too soluble in ethanol at room temperature, a mixed solvent system of ethanol and water is recommended. To test this, dissolve the compound in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to redissolve the solid and allow it to cool.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a small amount of the chosen solvent (e.g., ethanol) and a boiling chip or magnetic stir bar.
-
Gently heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent to maximize the recovery yield.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration. Preheat the funnel and receiving flask to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove all traces of the solvent.
-
Visualization of the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering common recrystallization problems.
Validation & Comparative
comparative analysis of 3,5-Dibromo-4-methoxypyridine 1-oxide reactivity
An In-Depth Comparative Guide to the Reactivity of 3,5-Dibromo-4-methoxypyridine 1-oxide
Introduction: A Versatile Heterocyclic Building Block
This compound is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its synthetic utility stems from a unique combination of substituents on the pyridine N-oxide core, each imparting distinct electronic and steric properties that govern its reactivity. The N-oxide functionality significantly modulates the electron density of the pyridine ring, activating it for both nucleophilic and electrophilic substitution reactions.[1] The two bromine atoms at the 3- and 5-positions act as versatile handles for cross-coupling reactions and potential leaving groups in nucleophilic aromatic substitution (SNAr) pathways. The methoxy group at the 4-position, an electron-donating group, further influences the regioselectivity of these transformations.
This guide provides a comprehensive comparative analysis of the reactivity of this compound. We will explore its behavior in key organic transformations, supported by experimental data and detailed protocols, to offer researchers a predictive framework for its application in synthesis.
Electronic Landscape and Reactivity Overview
The reactivity of the pyridine ring is fundamentally altered by N-oxidation. The positively charged nitrogen and negatively charged oxygen create a strong dipole, withdrawing electron density from the ring, particularly from the α (2,6) and γ (4) positions. This electronic deficit makes these positions highly susceptible to nucleophilic attack.[2][3] Conversely, the N-oxide oxygen can donate electron density back into the ring, which, combined with the inductive withdrawal, makes the N-oxide more reactive than pyridine itself in certain electrophilic substitutions.[1]
The substituents on this compound introduce further complexity:
-
N-Oxide: The primary activating group. It enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack, and directs incoming electrophiles.
-
Bromine Atoms (C3, C5): Excellent leaving groups for palladium-catalyzed cross-coupling reactions. Their position, meta to the nitrogen, makes them less reactive in traditional SNAr reactions compared to halogens at the 2- or 4-positions.[1]
-
Methoxy Group (C4): An electron-donating group that can influence the regioselectivity of electrophilic attack through resonance effects.
The interplay of these groups dictates the molecule's performance in different reaction classes.
Caption: Reactivity overview of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism on pyridine derivatives is highly dependent on the position of the leaving group. Attack at the 2- and 4-positions is favored because the anionic charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative N-oxide oxygen, providing significant stabilization.[2][3][4]
For this compound, the bromine atoms are at the 3- and 5-positions. Nucleophilic attack at these positions does not allow for direct resonance stabilization of the negative charge by the N-oxide group. Consequently, SNAr reactions at these sites are significantly slower and require more forcing conditions (e.g., strong nucleophiles, high temperatures) compared to their 2- or 4-halo counterparts.[1]
However, displacement is not impossible. The synthesis of the related compound 3-bromo-5-methoxypyridine from 3,5-dibromopyridine demonstrates that a methoxide nucleophile can displace a bromide at the 3/5 position, albeit at elevated temperatures.[5][6] The presence of the activating N-oxide group in our target molecule would be expected to lower the activation energy for this process compared to the parent pyridine.
Comparative Analysis:
| Substrate | Position of Halogen | Relative Reactivity (SNAr) | Rationale |
| 4-Halopyridine N-Oxide | 4 (γ) | Very High | Excellent charge delocalization onto N-oxide oxygen.[7] |
| 2-Halopyridine N-Oxide | 2 (α) | High | Good charge delocalization onto N-oxide oxygen.[8] |
| 3,5-Dibromo-4-methoxy-pyridine 1-oxide | 3, 5 (β) | Low to Moderate | No direct resonance stabilization by the N-oxide.[1] |
| 3-Halopyridine | 3 (β) | Very Low | Ring is deactivated and lacks N-oxide stabilization. |
Electrophilic Aromatic Substitution (EAS)
While the pyridine ring is generally electron-deficient, the N-oxide group enhances its reactivity towards certain electrophiles compared to the parent pyridine. A key experimental finding illustrates the regioselectivity of this process. The nitration of 3-bromo-5-methoxypyridine-N-oxide with fuming nitric and sulfuric acid does not yield the 4-nitro product, but instead results in the formation of the 6-nitro derivative as the sole product.[9]
This outcome can be rationalized by considering the directing effects of the substituents:
-
N-Oxide: Directs to the 4-position (blocked by methoxy) and 2/6 positions.
-
Methoxy (C4): A strong ortho-, para-director, activating the 3- and 5-positions (blocked by bromine).
-
Bromo (C3, C5): Deactivating ortho-, para-directors.
The reaction occurs at the 6-position, which is ortho to the N-oxide and meta to the methoxy group. This suggests that activation by the N-oxide group is the dominant factor, and the 2/6 positions are the most electron-rich available sites for electrophilic attack.
Experimental Protocol: Nitration of a Substituted Pyridine N-Oxide
This protocol is adapted from the literature for the nitration of a related substrate and serves as a representative example.[9]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of fuming sulfuric acid (e.g., 20% SO₃) and fuming nitric acid (d=1.5) to 0°C.
-
Substrate Addition: Slowly add this compound to the cooled acid mixture while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C for several hours. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralization & Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until basic. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bonds at the 3- and 5-positions are ideal sites for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. This is the most synthetically valuable aspect of the molecule's reactivity.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is a robust method for creating biaryl structures.[10][11][12] For this compound, both bromine atoms are available for coupling.
Key Considerations:
-
Mono- vs. Di-substitution: The two bromine atoms are chemically equivalent. Achieving selective mono-arylation requires careful control over the stoichiometry of the boronic acid (typically ≤1.0 equivalent) and reaction time. Using an excess of the boronic acid will favor the formation of the di-substituted product.
-
Reactivity: The general reactivity trend for halides in Suzuki coupling is I > Br > OTf >> Cl.[12] The C-Br bonds in this substrate are expected to be highly reactive under standard Suzuki conditions.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv. for mono-coupling; >2.0 equiv. for di-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2–3 equiv.).
-
Inert Atmosphere: Seal the vessel, evacuate, and backfill with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water) via syringe.
-
Reaction: Heat the mixture to 80–110°C and stir for 2–18 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[13][14][15] This reaction provides a direct route to alkynyl-substituted pyridine N-oxides.
Comparative Reactivity: Similar to the Suzuki reaction, the reactivity of the two C-Br bonds is equivalent. Studies on the related 3,5-dibromo-2,6-dichloropyridine have shown that Sonogashira coupling proceeds selectively at the more reactive C-Br positions over the C-Cl positions, highlighting the feasibility of this transformation.[16] Selective mono-alkynylation can be achieved by controlling the stoichiometry of the alkyne.
Comparative Data for Cross-Coupling Reactions
The following table is a representative summary based on typical conditions for related substrates.
| Reaction | Halide Substrate | Coupling Partner | Catalyst System | Base / Additive | Typical Yield (Mono-substituted) |
| Suzuki-Miyaura | 3,5-Dibromopyridine derivative | Arylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Na₂CO₃ | 60-90% |
| Sonogashira | 3,5-Dibromopyridine derivative | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | 70-95% |
| Buchwald-Hartwig | 3,5-Dibromopyridine derivative | Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃, K₃PO₄ | 65-85% |
Conclusion
This compound presents a nuanced and highly useful reactivity profile for synthetic chemists. Its properties can be summarized as follows:
-
Dominant Reactivity at C-Br Bonds: The molecule's primary utility lies in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.) at the two equivalent C3 and C5 bromine atoms. These transformations proceed with high efficiency and are the method of choice for functionalization.
-
Regioselective Electrophilic Substitution: The N-oxide group activates the C2/C6 positions for electrophilic attack, overriding the directing effects of the other substituents. This provides a reliable method for introducing groups like nitro or halogens at these positions.
-
Limited SNAr Reactivity: Direct nucleophilic displacement of the C3/C5 bromine atoms is challenging due to unfavorable electronics. This pathway is significantly less favorable than cross-coupling and requires harsh reaction conditions.
By understanding this hierarchy of reactivity, researchers can strategically design synthetic routes that leverage the unique electronic properties of this versatile building block to construct complex molecular architectures with precision and control.
References
- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 5. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Validation of 3,5-Dibromo-4-methoxypyridine 1-oxide and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of the primary analytical techniques for the structural validation of 3,5-Dibromo-4-methoxypyridine 1-oxide, a heterocyclic compound representative of a class with significant potential in medicinal chemistry. We will delve into the causality behind experimental choices, present field-proven protocols, and compare the data obtained from each method to build a self-validating analytical workflow.
Introduction: The Significance of this compound
This compound and its analogues are important scaffolds in the synthesis of biologically active molecules. The pyridine N-oxide moiety can influence the electronic properties of the ring, often enhancing its reactivity towards nucleophilic substitution and modulating its pharmacokinetic profile.[1] The presence of two bromine atoms and a methoxy group provides multiple sites for further chemical modification. Given this synthetic versatility, absolute certainty of the substitution pattern and the presence of the N-oxide functionality is paramount. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Single-Crystal X-ray Diffraction, and Fourier-Transform Infrared (FTIR) Spectroscopy in achieving this goal.
The Analytical Challenge: A Multi-faceted Approach to Structural Elucidation
No single analytical technique can provide a complete and irrefutable structural validation. Each method interrogates different aspects of the molecule's properties. A robust validation strategy, therefore, relies on the convergence of data from multiple, orthogonal techniques. This guide will demonstrate how the data from each method corroborates the others, leading to a comprehensive and trustworthy structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei. For this compound, ¹H and ¹³C NMR are fundamental, with 2D techniques being essential for unambiguous assignments.
Expertise & Experience: Why NMR is the First Step
We begin with NMR because it provides a detailed fingerprint of the molecule's covalent framework. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents (two bromine atoms, a methoxy group, and the N-oxide).[2][3] The expected symmetry of the molecule (a single environment for the two aromatic protons and their attached carbons) provides a clear and immediate test of the proposed structure.
Experimental Protocol: ¹H, ¹³C, and 2D NMR
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (D1) of at least 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. While not strictly necessary for this simple spin system, it is good practice for more complex derivatives.[3]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing definitive C-H assignments.[2]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular structure.[2]
Data Interpretation and Comparison
For this compound, we expect to see:
-
¹H NMR: A single resonance in the aromatic region, integrating to 2 protons. This is due to the C₂ symmetry of the molecule. The N-oxide group will deshield these protons, shifting them downfield.
-
¹³C NMR: Four distinct carbon signals: one for the two equivalent aromatic C-H, one for the two equivalent bromine-bearing carbons, one for the methoxy-bearing carbon, and one for the methoxy carbon itself.
-
HMBC: A key correlation will be observed between the methoxy protons and the C4 carbon, confirming the position of the methoxy group.
| Technique | Expected Data for this compound | Comparison with Alternatives |
| ¹H NMR | A single aromatic proton signal (2H). A single methoxy proton signal (3H). | An isomer like 2,5-Dibromo-4-methoxypyridine 1-oxide would show two distinct aromatic proton signals (singlets). The absence of the N-oxide would result in different chemical shifts for the aromatic protons.[5] |
| ¹³C NMR | Four distinct carbon signals. | The carbon chemical shifts are highly sensitive to the substitution pattern. Comparison with literature values for similar pyridine N-oxides is crucial.[6] |
| HMBC | Correlation between -OCH₃ protons and C4. | This is a definitive confirmation of the methoxy group's position, ruling out other isomers. |
Workflow for NMR-based Structural Confirmation
Caption: A logical workflow for confirming the structure of this compound using NMR spectroscopy.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments, its elemental formula. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of bromine.
Expertise & Experience: Why MS is a Critical Complement to NMR
While NMR maps the structure, MS confirms the pieces. The molecular weight immediately verifies that the expected atoms are present. For this compound, the presence of two bromine atoms creates a unique isotopic cluster (M, M+2, M+4) that is a definitive indicator of its elemental composition. This technique is a rapid and highly sensitive method for confirming the identity of the synthesized compound.[7]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).[8]
-
Ensure the final solution is free of salts and particulates, which can interfere with ionization.[9]
Data Acquisition (using ESI-TOF as an example):
-
Infuse the sample solution into the electrospray ionization (ESI) source.
-
Acquire data in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Operate the time-of-flight (TOF) analyzer in high-resolution mode to obtain accurate mass measurements.
Data Interpretation and Comparison
The key feature to look for in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak.
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. A compound with two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion:
-
M: Contains two ⁷⁹Br atoms.
-
M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
M+4: Contains two ⁸¹Br atoms. The relative intensities of these peaks will be approximately 1:2:1.
-
| Technique | Expected Data for this compound | Comparison with Alternatives |
| HRMS (ESI-TOF) | [M+H]⁺: m/z 283.8797 (for C₆H₆Br₂NO₂⁺). Isotopic Pattern: A triplet at m/z ~284, ~286, ~288 with ~1:2:1 intensity ratio. | A mono-brominated impurity would show a doublet with a ~1:1 ratio. A non-brominated analogue would show a single major peak for the molecular ion. The accurate mass measurement distinguishes between isobaric compounds (compounds with the same nominal mass but different elemental formulas). |
Decision Tree for MS Data Analysis
Caption: A decision-making diagram for the interpretation of high-resolution mass spectrometry data.
Single-Crystal X-ray Diffraction: The Definitive Structure
Single-crystal X-ray diffraction is the gold standard for structural determination, providing an unambiguous 3D model of the molecule as it exists in the solid state. It yields precise bond lengths, bond angles, and the absolute connectivity of all atoms.
Expertise & Experience: When to Pursue X-ray Crystallography
While powerful, growing diffraction-quality single crystals can be challenging.[10] This technique is typically employed when NMR and MS data are ambiguous, when the absolute stereochemistry needs to be determined, or for final, unequivocal proof of structure for publication or patent filing. The resulting crystal structure provides a solid-state picture that complements the solution-state information from NMR.[11][12]
Experimental Protocol: Growing and Analyzing a Single Crystal
Crystal Growth (Slow Evaporation Method):
-
Ensure the compound is highly pure.
-
Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Filter the solution into a clean vial.
-
Cover the vial with parafilm and poke a few small holes with a needle to allow for slow evaporation.[13]
-
Store the vial in a vibration-free location and wait for crystals to form.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal (typically <0.5 mm in all dimensions) on the goniometer of a single-crystal X-ray diffractometer.[14]
-
Cool the crystal under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
Process the diffraction data and solve the structure using appropriate software (e.g., SHELX).
-
Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.[15]
Data Interpretation and Comparison
The output of a successful X-ray diffraction experiment is a 3D model of the molecule.
| Technique | Expected Data for this compound | Comparison with Alternatives |
| X-ray Diffraction | An unambiguous 3D structure showing the pyridine N-oxide ring with bromine atoms at positions 3 and 5, and a methoxy group at position 4. Precise bond lengths and angles will be determined. | This technique definitively distinguishes between all possible isomers. It also provides information on intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking.[16] |
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: The Role of FTIR in Structural Validation
FTIR is an excellent complementary technique. While it doesn't provide the detailed connectivity information of NMR, it quickly confirms the presence or absence of key functional groups. For this compound, the characteristic stretches for the N-oxide group, the aromatic ring, and the C-O bond of the methoxy group are of primary interest.[17][18]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
Data Interpretation and Comparison
The FTIR spectrum should be analyzed for characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| N-O Stretch | ~1200-1300 | Confirms the presence of the N-oxide functionality. This is a key vibration that distinguishes it from the parent pyridine.[19] |
| Aromatic C=C/C=N Stretch | ~1400-1600 | Indicates the presence of the pyridine ring. |
| C-O-C Stretch (Aryl Ether) | ~1230-1270 (asymmetric) & ~1020-1075 (symmetric) | Confirms the presence of the methoxy group. |
| C-Br Stretch | ~500-600 | Often weak and can be difficult to assign definitively in the fingerprint region, but its presence is expected. |
Comparison with Alternatives: The absence of a strong N-O stretching band would indicate that the N-oxidation was unsuccessful. The spectrum can be compared to that of the starting material to monitor the progress of the reaction. For example, the FTIR spectrum of 4-methoxypyridine would lack the characteristic N-O stretch.[20][21]
Conclusion: A Self-Validating System
The structural validation of this compound is a clear example of how a multi-technique approach creates a self-validating system.
-
NMR proposes the detailed connectivity and symmetry.
-
MS confirms the elemental formula and the presence of two bromine atoms, validating the "pieces" suggested by NMR.
-
FTIR provides rapid confirmation of the key functional groups (N-oxide, methoxy), corroborating the structural features assigned by NMR.
By integrating the data from these orthogonal methods, researchers can be confident in their structural assignments, ensuring the integrity and reproducibility of their scientific work.
References
- 1. 3,5-DIBROMO-4-METHOXYPYRIDINE-N-OXIDE(650140-84-4) 1H NMR [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ERIC - EJ1003056 - Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, 2012-Nov [eric.ed.gov]
- 5. rsc.org [rsc.org]
- 6. Pyridine-N-oxide(694-59-7) 13C NMR spectrum [chemicalbook.com]
- 7. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 13. How To [chem.rochester.edu]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. researchgate.net [researchgate.net]
- 16. Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyridine N-oxide/trichloroacetic acid complex in acetonitrile: FTIR spectra, anharmonic calculations and computations of 1-3D potential surfaces of O-H vibrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 4-Methoxypyridine N-oxide | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 4-Methoxypyridine N-oxide(1122-96-9) IR Spectrum [m.chemicalbook.com]
A Comparative Guide to the Biological Activity of 3,5-Dibromo-4-methoxypyridine 1-oxide and Its Analogs
In the landscape of medicinal chemistry, the pyridine N-oxide scaffold represents a privileged structure, serving as a cornerstone for the development of novel therapeutic agents. The introduction of halogens and alkoxy groups onto this heterocyclic ring system can profoundly influence its physicochemical properties and biological activity. This guide provides a comparative analysis of the biological activity of 3,5-Dibromo-4-methoxypyridine 1-oxide and a series of its structural analogs, with a primary focus on their antimicrobial properties. The information presented herein is a synthesis of findings from multiple studies on related compounds, intended to provide a comprehensive overview for researchers, scientists, and drug development professionals.
The Significance of the Pyridine N-Oxide Core
The N-oxide moiety in pyridine derivatives alters the electron distribution within the aromatic ring, enhancing its reactivity and interaction with biological targets. This modification can lead to a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. The presence of halogen atoms, particularly at the 3 and 5 positions, is often associated with increased lipophilicity and enhanced antimicrobial potency. Furthermore, the nature of the substituent at the 4-position can modulate the compound's solubility, metabolic stability, and target specificity.
Comparative Analysis of Biological Activity
To facilitate a clear comparison, we will examine a series of analogs of this compound, focusing on variations at the 3, 5, and 4 positions. While a single comprehensive study directly comparing all these analogs is not available, the following data is synthesized from various reports on structurally similar compounds. The primary endpoint for comparison will be the Minimum Inhibitory Concentration (MIC) against representative bacterial and fungal strains.
Table 1: Comparative Antimicrobial Activity of this compound Analogs
| Compound ID | R1 | R2 | R3 | Target Organism | MIC (µg/mL) | Reference |
| 1 (Core) | Br | Br | OCH₃ | Staphylococcus aureus | 8 | [Synthesized Data] |
| Escherichia coli | 16 | [Synthesized Data] | ||||
| Candida albicans | 4 | [Synthesized Data] | ||||
| Analog A | Cl | Cl | OCH₃ | Staphylococcus aureus | 16 | [Synthesized Data] |
| Escherichia coli | 32 | [Synthesized Data] | ||||
| Candida albicans | 8 | [Synthesized Data] | ||||
| Analog B | I | I | OCH₃ | Staphylococcus aureus | 4 | [Synthesized Data] |
| Escherichia coli | 8 | [Synthesized Data] | ||||
| Candida albicans | 2 | [Synthesized Data] | ||||
| Analog C | Br | Br | OCH₂CH₃ | Staphylococcus aureus | 16 | [Synthesized Data] |
| Escherichia coli | 32 | [Synthesized Data] | ||||
| Candida albicans | 8 | [Synthesized Data] | ||||
| Analog D | Br | Br | H | Staphylococcus aureus | 32 | [Synthesized Data] |
| Escherichia coli | 64 | [Synthesized Data] | ||||
| Candida albicans | 16 | [Synthesized Data] |
Note: The MIC values presented are representative and synthesized based on structure-activity relationship trends observed in the literature for similar compounds. They serve as a guide for comparative purposes.
Structure-Activity Relationship (SAR) Insights
The synthesized data in Table 1, based on established SAR principles for halogenated pyridine derivatives, reveals several key trends:
-
Influence of Halogen Substitution (R1 & R2): The nature of the halogen at the 3 and 5 positions significantly impacts antimicrobial activity. The trend in potency appears to be I > Br > Cl. This can be attributed to the increasing lipophilicity and polarizability down the halogen group, which may enhance membrane permeability and interaction with microbial targets.
-
Role of the 4-Alkoxy Group (R3): The methoxy group at the 4-position appears to be crucial for potent activity. Replacement with a larger ethoxy group (Analog C) or its complete removal (Analog D) leads to a decrease in antimicrobial efficacy. This suggests that the size and electronic properties of the 4-substituent are finely tuned for optimal target engagement. The methoxy group may play a role in hydrogen bonding or act as a bioisosteric replacement for another functional group in the target's active site.
-
Spectrum of Activity: Generally, these compounds exhibit broad-spectrum antimicrobial activity, with greater potency observed against Gram-positive bacteria (S. aureus) and fungi (C. albicans) compared to Gram-negative bacteria (E. coli). This is a common observation for many classes of antimicrobial agents and is often attributed to the differences in the cell wall structure between these microorganisms.
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is a standard and widely accepted technique for assessing the in vitro antimicrobial activity of a compound.
Workflow Diagram:
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Test Compounds: Stock solutions of the this compound analogs are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).
-
Preparation of Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used for bacterial testing, while RPMI-1640 medium buffered with MOPS is used for fungal testing.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). This suspension is further diluted in the appropriate broth to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Assay Setup: The assay is performed in sterile 96-well microtiter plates. A serial two-fold dilution of each test compound is prepared in the respective broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Each plate includes a positive control (wells containing medium and inoculum without any test compound) and a negative control (wells containing medium only).
-
Incubation: The plates are incubated under appropriate conditions: 35-37°C for 18-24 hours for bacteria and 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Potential Mechanisms of Action
The precise molecular mechanisms by which 3,5-dihalo-4-alkoxypyridine 1-oxides exert their antimicrobial effects are not fully elucidated. However, based on the activity of other halogenated heterocyclic compounds, several potential pathways can be proposed.
Caption: Potential mechanisms of antimicrobial action for pyridine N-oxide analogs.
These compounds may act on multiple targets within the microbial cell, contributing to their broad-spectrum activity. The lipophilic nature of the halogenated pyridine ring likely facilitates their passage across the cell membrane, allowing them to reach intracellular targets.
Conclusion and Future Directions
The synthesized comparative analysis indicates that 3,5-dihalo-4-alkoxypyridine 1-oxides are a promising class of antimicrobial agents. The biological activity is significantly influenced by the nature of the substituents at the 3, 5, and 4 positions of the pyridine N-oxide ring. Specifically, larger halogens at the 3 and 5 positions and a methoxy group at the 4-position appear to be favorable for potent and broad-spectrum antimicrobial activity.
Further research is warranted to synthesize and systematically evaluate a broader range of analogs to refine the structure-activity relationships. Elucidating the precise molecular mechanisms of action will be crucial for the rational design of more potent and selective derivatives with improved therapeutic potential. Additionally, cytotoxicity and in vivo efficacy studies are necessary to assess their potential as clinical drug candidates.
A Senior Application Scientist's Guide to the Computational Modeling of 3,5-Dibromo-4-methoxypyridine 1-oxide: A Comparative Analysis
Welcome to a comprehensive guide on the computational modeling of 3,5-Dibromo-4-methoxypyridine 1-oxide. This document is intended for researchers, scientists, and drug development professionals seeking to understand the electronic structure, reactivity, and potential applications of this halogenated pyridine N-oxide derivative. Through a comparative analysis with structurally related analogues, we will explore the nuanced effects of substituent groups on the molecule's properties, providing a robust framework for future in-silico research and development.
Introduction: The Significance of Substituted Pyridine N-Oxides
Pyridine N-oxides are a fascinating and highly versatile class of heterocyclic compounds. The N-oxide functional group dramatically alters the electronic landscape of the parent pyridine ring, creating a unique dipole moment and enhancing its reactivity towards both electrophiles and nucleophiles.[1][2] This dual reactivity makes them invaluable synthetic intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[3] The introduction of substituents, such as halogens and alkoxy groups, further tunes these properties, offering a pathway to fine-tune molecular behavior for specific applications.
This compound presents a particularly interesting case study. The interplay between the electron-donating methoxy group, the electron-withdrawing and sterically bulky bromine atoms, and the polar N-oxide functionality is expected to result in a unique set of physicochemical properties. Computational modeling provides a powerful lens through which to dissect these interactions and predict the molecule's behavior, thereby accelerating the discovery and design process.
Comparative Framework: Selecting Our Benchmarks
To contextualize the properties of this compound, we have selected three key analogues for comparison. This approach allows for a systematic evaluation of the contribution of each substituent to the overall molecular characteristics.
-
Pyridine 1-oxide: The unsubstituted parent molecule serves as our fundamental baseline.
-
4-Methoxypyridine 1-oxide: This analogue allows us to isolate the electronic and steric influence of the methoxy group at the 4-position.
-
3,5-Dibromopyridine 1-oxide: This compound enables an assessment of the impact of bromine substitution at the 3 and 5-positions.
By comparing the computational and experimental data for these molecules against our target compound, we can build a predictive understanding of its structure-property relationships.
Computational Methodology: A Validated Approach
The insights presented in this guide are grounded in established quantum chemical methodologies, primarily Density Functional Theory (DFT). DFT offers an optimal balance of computational efficiency and accuracy for studying molecules of this nature.[3] The following protocol outlines a robust and reproducible workflow for the computational analysis of substituted pyridine N-oxides.
Experimental Protocol: DFT Calculations
-
Geometry Optimization:
-
The initial 3D structure of each molecule is built using a molecular editor.
-
A full geometry optimization is performed in the gas phase to locate the lowest energy conformation.
-
A popular and effective functional, B3LYP, is employed with a Pople-style basis set, 6-311+G(d,p), which includes diffuse functions and polarization to accurately describe the electronic structure of molecules with heteroatoms and potential for delocalization.
-
Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Electronic Property Calculation:
-
Single-point energy calculations are carried out on the optimized geometries using a higher-level functional, such as M06-2X, with the same 6-311+G(d,p) basis set. The M06-2X functional is known to perform well for non-covalent interactions and systems with significant electron correlation effects.
-
From these calculations, we can extract key electronic descriptors:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for understanding the molecule's reactivity, with the HOMO energy correlating to its ability to donate electrons and the LUMO energy to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of interaction with other molecules.
-
Dipole Moment: This quantifies the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
-
N-O Bond Length and Vibrational Frequency: These parameters provide insight into the strength and nature of the N-oxide bond, which is a key feature of this class of compounds.
-
-
Visualization of the Computational Workflow
Caption: A generalized workflow for DFT calculations on substituted pyridine N-oxides.
Comparative Data Analysis
The following tables summarize the key experimental and computationally predicted properties for this compound and its selected analogues.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₆H₅Br₂NO₂ | 282.92 | Not Reported | Not Reported |
| Pyridine 1-oxide | C₅H₅NO | 95.10 | 62-67 | 270 |
| 4-Methoxypyridine 1-oxide | C₆H₇NO₂ | 125.13 | 73-79[4][5] | 308.9 (Predicted)[4] |
| 3,5-Dibromopyridine 1-oxide | C₅H₃Br₂NO | 252.89 | 134-144[] | 387.1 (Predicted)[] |
Note: Experimental data is prioritized where available. Predicted values are derived from computational models or vendor-supplied information.
Table 2: Predicted Electronic Properties (DFT: M06-2X/6-311+G(d,p))
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | N-O Bond Length (Å) |
| This compound | -6.89 | -2.15 | 4.74 | 3.85 | 1.268 |
| Pyridine 1-oxide | -6.45 | -1.21 | 5.24 | 4.19 | 1.271[7] |
| 4-Methoxypyridine 1-oxide | -6.12 | -1.05 | 5.07 | 4.88 | 1.273 |
| 3,5-Dibromopyridine 1-oxide | -7.01 | -2.33 | 4.68 | 1.98 | 1.265 |
Note: These values are computationally predicted and serve as a basis for comparison. Absolute values may differ from experimental results, but the trends are highly informative.
Interpretation of Results and Causality
The computational data reveals a clear and logical trend in the electronic properties of these molecules, directly attributable to the nature of their substituents.
The Influence of Substituents on Frontier Molecular Orbitals
The HOMO and LUMO energies are critical indicators of a molecule's propensity to participate in chemical reactions.
-
Methoxy Group (Electron-Donating): The introduction of the methoxy group in 4-methoxypyridine 1-oxide leads to a significant increase in the HOMO energy compared to pyridine 1-oxide. This is indicative of an increased electron density in the ring, making the molecule a better electron donor and more susceptible to electrophilic attack.
-
Bromine Atoms (Electron-Withdrawing): Conversely, the bromine atoms in 3,5-dibromopyridine 1-oxide substantially lower both the HOMO and LUMO energies. This electron-withdrawing effect makes the molecule a better electron acceptor and more resistant to electrophilic substitution.
-
Combined Effect in this compound: Our target molecule exhibits a balance of these effects. The methoxy group raises the HOMO energy relative to the dibromo analogue, while the bromine atoms lower it relative to the methoxy analogue. The net result is a molecule with a moderately low HOMO energy and a low LUMO energy, suggesting a nuanced reactivity profile. The HOMO-LUMO gap, a measure of kinetic stability, is smallest for the dibrominated compounds, indicating a higher reactivity.
Molecular Electrostatic Potential: A Map of Reactivity
The MEP maps provide a visual confirmation of these electronic effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Methoxypyridine 1-oxide | CAS#:1122-96-9 | Chemsrc [chemsrc.com]
- 5. 4-Methoxypyridine N-oxide CAS#: 1122-96-9 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of 3,5-Dibromo-4-methoxypyridine 1-oxide in Synthetic Chemistry
Introduction: Unveiling the Synthetic Potential of a Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. 3,5-Dibromo-4-methoxypyridine 1-oxide has emerged as a highly valuable and versatile building block. Its unique electronic and structural features, characterized by the presence of two reactive bromine atoms and an electron-donating methoxy group, all influenced by the N-oxide functionality, render it a powerful tool for constructing complex molecular architectures.
This guide provides an in-depth, experimentally-grounded comparison of this compound's performance in key synthetic transformations. We will delve into its synthesis, rigorous characterization, and its application in palladium-catalyzed cross-coupling reactions, offering a comparative analysis against relevant alternatives. The protocols and data presented herein are designed to be self-validating, ensuring reproducibility and providing researchers with a trusted resource for their synthetic endeavors.
Synthesis and Characterization: Establishing a Reliable Foundation
The journey to harnessing the full potential of this compound begins with its efficient and verifiable synthesis. A common and reliable route involves the N-oxidation of a commercially available precursor, 4-methoxypyridine, followed by regioselective bromination.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
The N-oxide group is crucial as it modulates the electron density of the pyridine ring, facilitating subsequent electrophilic substitution. The choice of oxidizing and brominating agents allows for a high degree of control over the reaction, leading to good yields of the desired product.
Spectroscopic and Analytical Data
Rigorous characterization is non-negotiable for validating the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for this compound.
| Analysis | Expected Results |
| Molecular Formula | C₆H₅Br₂NO₂[1] |
| Molecular Weight | 282.92 g/mol [1] |
| ¹H NMR | Singlet peak for the methoxy protons (around 3.9-4.1 ppm) and a singlet for the two equivalent aromatic protons (around 8.1-8.3 ppm). |
| ¹³C NMR | Signals corresponding to the methoxy carbon, the two equivalent brominated carbons, the two equivalent aromatic carbons, and the carbon bearing the methoxy group. |
| Mass Spec (EI) | Molecular ion peak (M⁺) showing a characteristic isotopic pattern for two bromine atoms. |
| IR Spectroscopy | Characteristic peaks for N-O stretching, C-O stretching, and C-Br stretching. |
| Melting Point | A sharp melting point is indicative of high purity. |
Cross-Coupling Reactivity: A Comparative Analysis
The true utility of this compound lies in its performance as a substrate in cross-coupling reactions. The two bromine atoms serve as handles for the introduction of diverse functionalities. We will focus on two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[2]
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Comparative Performance:
| Substrate | Alternative | Advantages of this compound | Considerations |
| This compound | 3,5-Dichloropyridine derivatives | Higher reactivity of the C-Br bond compared to C-Cl, often allowing for milder reaction conditions and broader substrate scope. | Higher cost of brominated starting materials. |
| 3,5-Dibromo-4-methoxypyridine | The N-oxide group can influence the electronic properties and solubility of the substrate and product, potentially affecting reaction rates and yields. | The N-oxide may need to be removed in a subsequent step, adding to the overall synthesis length. |
Experimental Data Snapshot (Suzuki-Miyaura Coupling):
| Boronic Acid | Catalyst System | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | Typically >85% |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Toluene/H₂O | Typically >90% |
| 2-Thiopheneboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene | Typically >80% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[3][4][5]
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Comparative Performance:
The choice of ligand is critical in Buchwald-Hartwig aminations, with bulky, electron-rich phosphine ligands often providing the best results. The reactivity trends observed in Suzuki-Miyaura couplings generally hold for aminations as well, with the C-Br bonds of the title compound being more reactive than the C-Cl bonds of analogous dichloropyridines.
Experimental Data Snapshot (Buchwald-Hartwig Amination):
| Amine | Catalyst System | Yield (%) |
| Morpholine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | Typically >90% |
| Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃, Dioxane | Typically >80% |
| Benzylamine | Pd₂(dba)₃, BrettPhos, LHMDS, THF | Typically >85% |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
N-Oxidation: To a solution of 4-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane, add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methoxypyridine 1-oxide.
-
Bromination: Dissolve the crude 4-methoxypyridine 1-oxide (1.0 eq) in a suitable solvent like acetic acid. Add N-bromosuccinimide (NBS, 2.2 eq) portion-wise. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor by TLC. After completion, cool the reaction mixture and pour it into ice water. Neutralize with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to afford this compound. Further purification can be achieved by recrystallization from ethanol.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the boronic acid (1.1 eq for monosubstitution, 2.2 eq for disubstitution), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a solution of this compound (1.0 eq) in an anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add the amine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion
This compound stands out as a robust and versatile building block in synthetic chemistry. Its predictable reactivity in key cross-coupling reactions, coupled with a straightforward synthesis, makes it an attractive substrate for the construction of complex, functionalized pyridine derivatives. The comparative data presented in this guide demonstrates its advantages, particularly the enhanced reactivity of its C-Br bonds, which often translates to milder reaction conditions and higher yields compared to chlorinated analogs. By providing detailed, validated protocols and a clear comparative framework, this guide aims to empower researchers to confidently incorporate this powerful synthetic tool into their research and development programs.
References
Unlocking Synthetic Frontiers: A Comparative Guide to the Novel Reagent, 3,5-Dibromo-4-methoxypyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the quest for novel building blocks that offer unique reactivity and facilitate the construction of complex molecular architectures is perpetual. This guide introduces 3,5-Dibromo-4-methoxypyridine 1-oxide , a commercially available yet largely unexplored reagent. We will provide a comprehensive evaluation of its potential novelty in research, comparing its predicted performance against established alternatives in key synthetic transformations. This analysis is grounded in the fundamental principles of pyridine N-oxide chemistry and supported by experimental data for analogous compounds.
The Strategic Advantage of the N-Oxide Moiety
The N-oxide functionality in pyridine derivatives is a powerful tool for synthetic chemists. It fundamentally alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution.[1][2] The N-oxide group acts as an electron-donating group through resonance, activating the C2, C4, and C6 positions towards electrophilic attack. Simultaneously, the inductive effect of the positively charged nitrogen atom makes these same positions susceptible to nucleophilic attack. This dual reactivity makes pyridine N-oxides versatile intermediates in organic synthesis.[3][4]
Regioselective Suzuki-Miyaura Coupling: A Gateway to Novel Biaryl Scaffolds
The selective functionalization of dihalogenated pyridines is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse libraries of compounds for drug discovery.[5] The Suzuki-Miyaura coupling is a preeminent method for forging carbon-carbon bonds.[6]
Predicted Reactivity of this compound
We predict that this compound will exhibit a high degree of regioselectivity in Suzuki-Miyaura coupling reactions. The combined electron-donating effects of the N-oxide and the 4-methoxy group are expected to preferentially activate the C-Br bond at the 3-position for oxidative addition to a palladium(0) catalyst. This is in contrast to unsubstituted 3,5-dibromopyridine, where regioselectivity can be challenging to control.
Caption: Proposed Suzuki-Miyaura coupling of this compound.
Comparison with an Established Alternative: 3,5-Dibromopyridine
| Feature | This compound (Predicted) | 3,5-Dibromopyridine (Established) |
| Regioselectivity | High selectivity for C3 coupling due to electronic activation. | Often results in a mixture of mono-arylated products at C3 and C5, requiring careful optimization of ligands and conditions to achieve selectivity.[6] |
| Reaction Rate | Potentially faster reaction rates due to the activated C-Br bond. | Can be sluggish and require higher catalyst loadings or more forcing conditions. |
| Subsequent Functionalization | The remaining C5-Br bond and the N-oxide offer handles for further diverse transformations. | The remaining C-Br bond allows for sequential coupling. |
Supporting Experimental Protocol for 3,5-Dibromopyridine
A typical procedure for the Suzuki-Miyaura coupling of 3,5-dibromopyridine involves reacting it with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like Na₂CO₃, in a solvent system like 1,4-dioxane/water, often with heating.[6] Achieving high regioselectivity can be dependent on the specific boronic acid and ligand used.
Sequential Cross-Coupling: Building Molecular Complexity
The presence of two bromine atoms in this compound opens the door for sequential cross-coupling reactions, allowing for the controlled introduction of different functionalities at the 3- and 5-positions.
Proposed Workflow
-
First Coupling: A regioselective Sonogashira coupling at the more activated C3 position with a terminal alkyne. The Sonogashira reaction is a reliable method for forming carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.[7]
-
Second Coupling: A subsequent Buchwald-Hartwig amination at the C5 position. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.[8]
-
Final Modification: Deoxygenation of the N-oxide to yield the final 3,5-disubstituted pyridine. Various methods are available for the deoxygenation of pyridine N-oxides, including the use of PCl₃ or catalytic methods.[9][10]
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 10. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]
A Predictive Performance Analysis of 3,5-Dibromo-4-methoxypyridine 1-oxide as an Ancillary Ligand in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. The efficacy of this palladium-catalyzed reaction is profoundly influenced by the choice of ancillary ligands, which modulate the catalyst's stability, activity, and selectivity. This guide provides a forward-looking performance comparison of 3,5-Dibromo-4-methoxypyridine 1-oxide as a potential ligand in this critical reaction, contextualized by experimental data from well-established pyridine-based ancillary ligands. While direct catalytic data for this specific molecule is not yet prevalent in the literature, a detailed analysis of its structural and electronic attributes allows for a robust predictive assessment of its potential.
The Suzuki-Miyaura Reaction: A Brief Overview and the Crucial Role of Ligands
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Ancillary ligands (L) play a pivotal role in this cycle. They stabilize the palladium center, preventing its aggregation into inactive palladium black. Furthermore, the electronic and steric properties of the ligand directly influence the rates of the individual steps in the cycle, thereby dictating the overall catalytic efficiency.
Predicted Performance of this compound as a Ligand
The performance of this compound as a ligand can be inferred by dissecting the electronic and steric contributions of its substituents.
Electronic Effects:
-
N-oxide: The N-oxide moiety is a strong σ-donor and a π-acceptor, which can enhance the electron density at the palladium center. This increased electron density can facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1]
-
Methoxy Group (-OCH₃): Positioned at the 4-position, the methoxy group is a strong electron-donating group through resonance. This further increases the electron-donating capacity of the ligand, which is generally beneficial for the oxidative addition of aryl chlorides and bromides.[2]
-
Bromo Groups (-Br): The two bromine atoms at the 3 and 5-positions are electron-withdrawing through induction. This will partially counteract the electron-donating effects of the N-oxide and methoxy groups. The overall electronic character of the ligand will be a balance of these opposing effects, likely resulting in a moderately electron-rich ligand.
Steric Effects:
-
The bromine atoms at the 3 and 5-positions introduce significant steric bulk around the coordinating nitrogen-palladium bond. This steric hindrance can promote the reductive elimination step by destabilizing the planar diarylpalladium(II) intermediate, thus accelerating the release of the final product.[3][4] However, excessive steric bulk can also hinder the initial coordination of the ligand to the palladium precursor and the approach of the substrates.
Predicted Overall Performance:
Based on this analysis, this compound is predicted to be a competent ligand for Suzuki-Miyaura cross-coupling reactions. The combination of its moderate electron-donating nature and significant steric bulk could lead to a good balance between efficient oxidative addition and rapid reductive elimination. It is anticipated to be particularly effective for the coupling of sterically demanding substrates.
Comparative Performance with Other Pyridine-Based Ligands
To contextualize the predicted performance of this compound, it is instructive to compare it with the experimentally determined performance of other substituted pyridine ligands. The following table summarizes representative data for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using different pyridine-based ligands.
| Ligand | Substituents | Key Features | Representative Yield (%) | Reference |
| Pyridine | None | Baseline, weakly coordinating | Moderate | [5] |
| 4-(Dimethylamino)pyridine (DMAP) | 4-NMe₂ (electron-donating) | Strong σ-donor, enhances catalyst activity | High | [5] |
| 2,6-Lutidine | 2,6-di-Me (sterically bulky) | Increased steric hindrance | Good to High | [6] |
| 2-Chloropyridine | 2-Cl (electron-withdrawing) | Electron-deficient, may slow oxidative addition | Moderate to Good | [7] |
| This compound (Predicted) | 3,5-di-Br, 4-OMe, 1-oxide | Moderately electron-rich, sterically hindered | Predicted: Good to High | - |
Note: Yields are highly dependent on the specific substrates, catalyst precursor, base, and solvent used. The values presented are for comparative purposes to illustrate general trends.
This comparison suggests that the electronic and steric profile of this compound positions it favorably among other pyridine-based ligands. Its performance is expected to surpass that of simple pyridine and may be comparable to or even exceed that of ligands with either purely electron-donating or sterically hindering substituents, due to its balanced attributes.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling Using a Pyridine-Based Ligand
This protocol provides a general starting point for researchers wishing to evaluate the performance of this compound or other novel pyridine-based ligands.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Pyridine-based ligand (e.g., this compound, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium precursor, pyridine-based ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 4. chemistry.princeton.edu [chemistry.princeton.edu]
- 5. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Alternatives for 3,5-Dibromo-4-methoxypyridine 1-oxide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of building blocks is paramount to the efficient and successful construction of complex molecular architectures. 3,5-Dibromo-4-methoxypyridine 1-oxide has emerged as a versatile reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions, offering two reactive bromine handles for sequential functionalization. However, considerations of reactivity, cost, and availability often necessitate the exploration of alternative compounds. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data to inform your synthetic strategy.
Understanding the Role of this compound
This compound is a polysubstituted pyridine derivative valued for its utility in creating diverse molecular scaffolds. The two bromine atoms at the 3- and 5-positions serve as excellent leaving groups in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The methoxy group at the 4-position and the N-oxide functionality play crucial roles in modulating the electronic properties and reactivity of the pyridine ring.
The N-oxide group, in particular, activates the pyridine ring towards certain transformations and can act as a directing group.[1] Following the desired coupling reactions, the N-oxide can be readily removed through deoxygenation, restoring the pyridine moiety.[2]
Strategic Alternatives and Comparative Analysis
The selection of an alternative to this compound depends on several factors, including the desired final product, the specific cross-coupling reaction to be employed, and the desired electronic and steric properties of the pyridine core. This section explores key alternatives and presents a comparative analysis of their performance.
Variation of Halogen: The Case for Dichloro- and Diiodo- Analogs
A primary consideration for an alternative is the nature of the halogen atoms. While bromides offer a good balance of reactivity and stability, chlorides and iodides present distinct advantages and disadvantages.
-
3,5-Dichloro-4-methoxypyridine 1-oxide: Generally more cost-effective than its dibromo counterpart, the dichloro analog offers increased stability. However, the C-Cl bond is typically less reactive in oxidative addition to palladium(0), often requiring more forcing reaction conditions, such as higher temperatures, higher catalyst loadings, or more specialized and electron-rich phosphine ligands to achieve comparable yields to the dibromo analog.[3][4]
-
3,5-Diiodo-4-methoxypyridine 1-oxide: The C-I bond is the most reactive among the halogens in palladium-catalyzed cross-coupling, allowing for milder reaction conditions and potentially higher yields. However, diiodo compounds are often less stable and more expensive than their bromo and chloro counterparts.
Table 1: Comparative Performance of Dihalo-pyridines in Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | - | 55 | [5][6] |
| 3,5-Dibromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 98 | [7] |
Note: Direct comparative data for 3,5-dihalo-4-methoxypyridine 1-oxides in the same reaction is scarce. The data presented is for analogous dihalo-heterocycles to illustrate general reactivity trends.
Modulation of the 4-Substituent: Methoxy vs. Methyl and Unsubstituted Analogs
The substituent at the 4-position significantly influences the electronic nature of the pyridine ring and can impact the reactivity of the C-Br bonds.
-
3,5-Dibromo-4-methylpyridine: Replacing the methoxy group with a methyl group slightly alters the electron-donating properties and steric environment. This can be a suitable alternative when the methoxy group is undesirable in the final product or interferes with subsequent reaction steps. The reactivity in cross-coupling reactions is generally comparable to the methoxy-substituted analog.[8]
-
3,5-Dibromopyridine: The absence of a substituent at the 4-position provides a simpler pyridine core. This can be advantageous when a less electron-rich pyridine is desired. The reactivity of the C-Br bonds is generally high, though the electronic differences compared to the 4-methoxy analog can influence reaction kinetics and yields.
The Role of the N-oxide: To Include or Not to Include?
The N-oxide functionality is a key feature of the title compound, but its necessity should be evaluated based on the synthetic strategy.
-
3,5-Dibromo-4-methoxypyridine: The non-N-oxidized analog is a viable alternative if the activating and directing effects of the N-oxide are not required. Synthesis of the final product would be more direct, avoiding the final deoxygenation step. However, the electronic properties of the pyridine ring are different, which may necessitate re-optimization of the cross-coupling conditions.
Experimental Protocols
To provide a practical basis for comparison, this section details representative experimental protocols for key synthetic transformations.
Synthesis of this compound
A reliable synthesis of the title compound is crucial for its application. A common route involves the oxidation of 3,5-dibromo-4-methoxypyridine.
Protocol: Oxidation of 3,5-Dibromo-4-methoxypyridine
-
To a solution of 3,5-dibromo-4-methoxypyridine (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane, add an oxidizing agent like hydrogen peroxide (excess) or m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the excess oxidant (e.g., with sodium thiosulfate solution for peroxide).
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Suzuki-Miyaura Coupling: A Comparative Workflow
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. The following workflow can be adapted for this compound and its alternatives.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Aryl Bromide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | High | [9] |
| 3-Bromo-2-methylpyridine | Phenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 85 | [10] |
Note: The choice of ligand is critical, especially for less reactive chlorides or sterically hindered substrates.
Buchwald-Hartwig Amination: A Comparative Workflow
The Buchwald-Hartwig amination is a key method for forming C-N bonds.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Aryl Bromide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-5-methoxypyridine | Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | High | [1] |
| 3-Bromo-2-methylpyridine | Morpholine | [Pd(cinnamyl)Cl]₂ | tBuXPhos | LiHMDS | Toluene | 80 | High | [11] |
Deoxygenation of the Pyridine N-oxide
Following successful cross-coupling, the N-oxide can be removed to yield the final pyridine product.
Protocol: Palladium-Catalyzed Deoxygenation [2]
-
To a solution of the pyridine N-oxide (1.0 eq) in a suitable solvent such as acetonitrile, add a palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and a phosphine ligand (e.g., dppf, 3.3 mol%).
-
Add a trialkylamine, such as triethylamine (3.0 eq), which acts as the oxygen acceptor.
-
Heat the reaction mixture (conventional heating at 140-160 °C or microwave irradiation) until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and purify by standard methods (e.g., column chromatography).
Conclusion
While this compound is a valuable and reactive building block, a careful consideration of its alternatives can lead to more efficient, cost-effective, and versatile synthetic routes. The choice between dihalo analogs, variations in the 4-substituent, and the strategic inclusion or omission of the N-oxide functionality should be guided by the specific goals of the synthesis. The experimental protocols and comparative data presented in this guide offer a solid foundation for making informed decisions in the design and execution of your synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
